Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-5,10,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOBPOVDNLWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602872 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32909-74-3 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Tetrahydroisoquinoline Core
An In-Depth Technical Guide to the Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1] Its rigid, conformationally constrained framework is a cornerstone in the design of a multitude of biologically active compounds, including alkaloids and pharmaceuticals targeting various receptors and enzymes.[1][2][3] Within this esteemed class of heterocycles, derivatives bearing a carboxylic acid or ester functionality at the C1 position, such as this compound, represent particularly valuable chiral building blocks.[3][4][5] They serve as constrained analogs of aromatic amino acids like phenylalanine and are pivotal intermediates in the synthesis of complex peptide-based drugs and other pharmacologically relevant molecules.
This guide provides a comprehensive examination of the primary synthetic strategies for accessing this compound. We will delve into the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for the two most robust and widely employed methodologies: the Pictet-Spengler reaction and a multi-step approach commencing with a Bischler-Napieralski cyclization. The objective is not merely to present procedures, but to impart a deeper understanding of the causality behind experimental choices, enabling researchers to adapt and optimize these syntheses for their specific applications.
Part 1: The Pictet-Spengler Reaction: An Elegant and Convergent Approach
First described in 1911 by Amé Pictet and Theodor Spengler, this reaction has remained a cornerstone of heterocyclic chemistry for its efficiency in constructing the THIQ skeleton.[6][7][8] It is a special case of the Mannich reaction, involving the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular cyclization.[7]
Core Principle and Mechanism
The synthesis of this compound via the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with a methyl glyoxylate equivalent under acidic conditions. The reaction proceeds through the formation of a key iminium ion intermediate, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to forge the new carbon-carbon bond and close the heterocyclic ring.[9][10]
The causality behind this mechanism is clear: the acid catalyst serves a dual purpose. First, it protonates the carbonyl oxygen of the glyoxylate, activating it for nucleophilic attack by the amine. Second, after the initial condensation and dehydration, it facilitates the formation of the highly electrophilic N-acyliminium ion, which is essential for the subsequent ring-closing cyclization. The presence of electron-donating groups on the phenyl ring of the starting amine significantly accelerates this cyclization step by increasing the nucleophilicity of the aromatic system.[9]
Caption: Workflow of the Pictet-Spengler synthesis.
Detailed Experimental Protocol
This protocol describes a representative synthesis using phenethylamine and methyl glyoxylate. It is designed as a self-validating system where monitoring by Thin Layer Chromatography (TLC) at key stages ensures reaction completion before proceeding.
Materials and Reagents:
-
Phenethylamine
-
Methyl glyoxylate (often used as a solution in toluene or as the dimethyl acetal)
-
Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).
-
Addition of Reactants: Add phenethylamine (1.0 eq). Cool the solution to 0 °C in an ice bath. To this stirred solution, add methyl glyoxylate (1.1 eq) dropwise.
-
Initiation of Cyclization: Slowly add the acid catalyst, such as trifluoroacetic acid (TFA, 1.5 eq), to the reaction mixture while maintaining the temperature at 0 °C. Expertise Insight: The slow addition of acid is critical to control the exotherm and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 30:70 Ethyl Acetate:Hexanes mobile phase) until the starting amine spot is consumed.
-
Aqueous Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate. Trustworthiness Check: The basic wash is crucial to neutralize the acid catalyst and remove any acidic byproducts. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective for isolating the pure product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product under high vacuum to yield this compound as a pale yellow oil or solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: The Bischler-Napieralski Approach: A Multi-Step Strategy
An alternative and highly versatile route to 1-substituted THIQs is the Bischler-Napieralski reaction.[11] This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline.[12][13] This pathway is particularly useful when the desired substitution pattern is not readily accessible via the Pictet-Spengler reaction.
Overall Synthetic Strategy
The synthesis of the target ester via this route is a three-stage process. It begins with the N-acylation of a phenethylamine derivative, followed by the core Bischler-Napieralski cyclization, and concludes with the reduction of the resulting imine.
Caption: The three-stage workflow for THIQ synthesis.
Mechanism of the Core Cyclization
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[11] The mechanism is initiated by the activation of the amide carbonyl oxygen by a Lewis acidic dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). This activation enhances the electrophilicity of the carbonyl carbon. Two main mechanistic pathways are proposed: one involving a nitrilium ion intermediate and another proceeding via a dichlorophosphoryl imine-ester.[11] In both cases, the key event is the intramolecular attack of the electron-rich aromatic ring onto the activated amide moiety to form the new ring, followed by elimination to yield the 3,4-dihydroisoquinoline.
Detailed Experimental Protocol
This protocol outlines the synthesis starting from phenethylamine, which is first acylated and then subjected to cyclization and reduction. To obtain the target 1-carboxylate, one would start with an appropriate N-acylated phenylalanine derivative. For clarity, the general protocol for a 1-substituted THIQ is presented.
Step A: Synthesis of N-(2-Phenylethyl)acetamide
-
Dissolve phenethylamine (1.0 eq) in DCM in a flask and cool to 0 °C.
-
Add a base such as triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.
-
Perform an aqueous work-up by washing with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amide, which is often pure enough for the next step.
Step B: Bischler-Napieralski Cyclization
-
Place the N-(2-Phenylethyl)acetamide (1.0 eq) in a flask with a reflux condenser.
-
Add a solvent such as anhydrous acetonitrile or toluene.
-
Add the dehydrating agent, typically phosphoryl chloride (POCl₃, 2-3 eq), slowly at 0 °C.
-
Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Basify the aqueous solution with concentrated ammonium hydroxide or NaOH solution until pH > 10.
-
Extract the product with a suitable solvent like toluene or ether. Dry the combined organic layers and concentrate to give the crude 1-methyl-3,4-dihydroisoquinoline.
Step C: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude dihydroisoquinoline from Step B in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise. Expertise Insight: Portion-wise addition is essential to control the vigorous evolution of hydrogen gas.
-
Stir the reaction at room temperature for 1-3 hours until the imine is fully reduced (monitor by TLC).
-
Quench the reaction by adding water, then remove the methanol via rotary evaporation.
-
Extract the aqueous residue with DCM or ethyl acetate. Dry and concentrate the organic extracts.
-
Purify the final product by column chromatography to yield the 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Part 3: Comparative Analysis and Strategic Selection
The choice between the Pictet-Spengler and Bischler-Napieralski routes depends on the desired substitution pattern, the availability of starting materials, and considerations of reaction efficiency.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Route |
| Number of Steps | Typically one pot | 2-3 steps (Acylation, Cyclization, Reduction) |
| Atom Economy | High; only water is lost. | Moderate; involves stoichiometric reagents and protecting groups. |
| Reaction Conditions | Generally milder (acidic, RT to mild heat). | Can require harsher conditions (refluxing POCl₃). |
| Substrate Scope | Excellent for aldehydes; less effective for ketones.[2] Works best with electron-rich arylethylamines.[10] | Broad scope for N-acyl derivatives. Less sensitive to electronic effects on the aryl ring. |
| Stereocontrol | Can be made highly stereoselective with chiral catalysts or auxiliaries. | Stereocenter is formed during the reduction step, which can be controlled with chiral reducing agents or catalysts.[13] |
| Key Intermediate | Iminium Ion | 3,4-Dihydroisoquinoline |
Strategic Recommendation: For the direct synthesis of this compound from simple, commercially available precursors like phenethylamine and methyl glyoxylate, the Pictet-Spengler reaction is the more efficient and direct method. The Bischler-Napieralski approach offers greater flexibility and is the preferred method when building more complex, substituted THIQ cores where the requisite N-acyl phenylethylamine is more accessible than the corresponding aldehyde or ketone for a Pictet-Spengler reaction.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. name-reaction.com [name-reaction.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
An In-Depth Technical Guide to the Structure Elucidation of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. The narrative emphasizes the "why" behind the "how," offering insights into the strategic selection and interpretation of spectroscopic data. This self-validating system of protocols is designed to ensure the highest degree of scientific integrity and confidence in the final structural assignment.
Foundational Strategy: A Multi-Spectroscopic Approach
The structural elucidation of a novel or synthesized molecule like this compound necessitates a multi-pronged analytical approach. No single technique can provide the requisite level of detail and certainty. Therefore, we will employ a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. This integrated strategy allows for the corroboration of data, leading to a robust and defensible structural assignment.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry serves as our initial analytical checkpoint, providing the molecular weight and elemental composition of the target compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation and Expected Results
For this compound (C₁₁H₁₃NO₂), the expected exact mass of the molecular ion [M] is 191.0946 g/mol . In positive mode ESI-HRMS, we would anticipate observing the protonated molecule [M+H]⁺ at m/z 192.1024. The high-resolution data allows for the confirmation of the elemental formula.
Fragmentation Pattern Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of isoquinoline alkaloids is well-documented and can provide valuable structural information.[1] Key expected fragmentation pathways for this molecule would involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the tetrahydroisoquinoline ring. The stability of the aromatic ring often leads to characteristic fragment ions.[2][3]
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Expected Spectral Features
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3350-3300 | N-H (secondary amine) | Stretching |
| ~3050-3000 | C-H (aromatic) | Stretching |
| ~2950-2850 | C-H (aliphatic) | Stretching |
| ~1740-1720 | C=O (ester) | Stretching |
| ~1600, ~1475 | C=C (aromatic) | Stretching |
| ~1250-1150 | C-O (ester) | Stretching |
| ~750-700 | C-H (ortho-disubstituted aromatic) | Out-of-plane Bending |
The presence of a sharp, strong absorption around 1730 cm⁻¹ is a key indicator of the ester carbonyl group. The N-H stretch, appearing as a medium intensity band in the 3300 cm⁻¹ region, confirms the secondary amine of the tetrahydroisoquinoline ring system.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a detailed picture of the carbon skeleton and the connectivity of atoms.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 4H | Ar-H |
| ~4.50 | t | 1H | H-1 |
| ~3.75 | s | 3H | OCH₃ |
| ~3.40-3.20 | m | 2H | H-3 |
| ~3.00-2.80 | m | 2H | H-4 |
| ~2.10 | br s | 1H | NH |
-
Aromatic Protons (δ 7.20-7.00): The complex multiplet in this region is characteristic of the four protons on the benzene ring.
-
H-1 Proton (δ ~4.50): This methine proton is adjacent to the nitrogen and the ester group, leading to a downfield shift. It is expected to be a triplet due to coupling with the two H-3 protons.
-
Methyl Ester Protons (δ ~3.75): The singlet integrating to three protons is a classic signature of a methyl ester.
-
H-3 and H-4 Protons (δ ~3.40-2.80): These methylene protons of the tetrahydroisoquinoline ring will appear as multiplets due to coupling with each other and with the H-1 and NH protons.
-
NH Proton (δ ~2.10): The broad singlet is characteristic of an amine proton, which often exhibits variable chemical shift and broadness due to exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~172.0 | C=O | C=O (Ester) |
| ~138.0, ~134.0 | C (quat) | Ar-C (quat) |
| ~129.0-126.0 | CH | Ar-CH |
| ~58.0 | CH | C-1 |
| ~52.0 | CH₃ | OCH₃ |
| ~45.0 | CH₂ | C-3 |
| ~29.0 | CH₂ | C-4 |
-
Carbonyl Carbon (δ ~172.0): The downfield signal is indicative of the ester carbonyl carbon.
-
Aromatic Carbons (δ ~138.0-126.0): The signals in this region correspond to the six carbons of the benzene ring. Quaternary carbons will have a lower intensity.
-
C-1 Carbon (δ ~58.0): This methine carbon is shifted downfield due to the attachment of the nitrogen and the ester group.
-
Methyl Ester Carbon (δ ~52.0): The signal for the methyl group of the ester.
-
C-3 and C-4 Carbons (δ ~45.0, ~29.0): The aliphatic methylene carbons of the heterocyclic ring.
2D NMR Spectroscopy: Assembling the Pieces
2D NMR experiments are crucial for unambiguously connecting the atoms within the molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. We would expect to see correlations between H-1 and the H-3 protons, and between the H-3 and H-4 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the different fragments of the molecule.
Key Expected HMBC Correlations:
Caption: Key expected HMBC correlations for structural confirmation.
-
A correlation from the H-1 proton to the ester carbonyl carbon would confirm the position of the ester group at C-1.
-
Correlations from the H-1 proton to the aromatic carbon C-8a would link the heterocyclic ring to the benzene ring.
-
Correlations from the methyl ester protons to the ester carbonyl carbon would confirm the methyl ester functionality.
-
Correlations from the H-4 protons to the aromatic carbon C-5 would further solidify the fusion of the two rings.
Final Structure Confirmation and Conclusion
By integrating the data from HRMS, FTIR, ¹H NMR, ¹³C NMR, and 2D NMR experiments, a definitive and unambiguous structure of this compound can be established. Each piece of spectroscopic evidence corroborates the others, forming a self-validating dataset that meets the highest standards of scientific rigor. This systematic approach ensures that researchers and drug development professionals can proceed with confidence in the identity and purity of their synthesized compounds.
References
- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids
Introduction
Tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds that are widespread throughout the plant kingdom.[1][2][3] Since the isolation of the first member of this family, morphine, from the opium poppy in the early 19th century, these molecules have captivated the attention of chemists and pharmacologists alike.[1] Their profound physiological effects have led to the development of numerous pharmaceuticals, including analgesics, antitussives, and antimicrobial agents.[1][4][5] This guide provides a comprehensive overview of the discovery, history, biosynthesis, and chemical synthesis of THIQ alkaloids, intended for researchers, scientists, and professionals in the field of drug development.
The core structure of these alkaloids, the 1,2,3,4-tetrahydroisoquinoline ring system, is biosynthetically derived from aromatic amino acids, typically tyrosine or phenylalanine.[2] The remarkable diversity within this alkaloid family arises from various substitutions on the core structure and subsequent enzymatic modifications. This guide will delve into the key historical milestones, from the initial isolation and structural elucidation of prominent members like morphine and codeine to the pivotal discovery of the Pictet-Spengler reaction, which laid the foundation for both understanding their biosynthesis and enabling their laboratory synthesis. We will explore the intricate enzymatic pathways that nature employs to construct these complex molecules and trace the evolution of synthetic strategies developed by chemists to access these valuable compounds.
The Dawn of Discovery: From Opium to a New Class of Molecules
The history of THIQ alkaloids is inextricably linked with the opium poppy, Papaver somniferum. For centuries, opium has been utilized for its potent analgesic and narcotic properties.[6] In 1805, the German pharmacist Friedrich Sertürner isolated the primary active constituent of opium, which he named "morphine" after Morpheus, the Greek god of dreams.[6][7] This marked the dawn of alkaloid chemistry and the first instance of isolating a pure, active compound from a plant source. Shortly after, in 1832, Pierre Robiquet isolated another component of opium, codeine.[6]
The structural elucidation of these complex molecules, however, proved to be a formidable challenge that spanned over a century.[8] Through a series of degradation experiments and chemical transformations, the fundamental phenanthrene nucleus of morphine was established.[8][9] The complete, correct structure of morphine was proposed by Robert Robinson in 1925 and was eventually confirmed by X-ray crystallography in 1968.[6] These early investigations into the structures of morphine and codeine laid the groundwork for understanding the broader class of benzylisoquinoline alkaloids.
Unraveling the Core Structure: The Contribution of Pictet and Spengler
A pivotal moment in the history of THIQ alkaloids came in 1911 when Amé Pictet and Theodor Spengler reported a new chemical reaction.[10][11][12] They discovered that reacting a β-arylethylamine with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions led to the formation of a tetrahydroisoquinoline ring system.[10][11][13] This reaction, now famously known as the Pictet-Spengler reaction, was initially demonstrated through the condensation of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid.[10][11][13]
The significance of this discovery extended far beyond synthetic chemistry. It provided a plausible hypothesis for the biosynthesis of THIQ alkaloids in plants. The reaction's ability to proceed under mild, physiologically relevant conditions suggested that a similar process could be occurring enzymatically in nature. This insight was foundational to unraveling the intricate biosynthetic pathways of this diverse family of natural products.
The Pictet-Spengler Reaction Mechanism
The reaction proceeds through two main steps:
-
Iminium Ion Formation: The β-arylethylamine first condenses with the aldehyde or ketone to form a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular fashion, leading to the closure of the new heterocyclic ring and the formation of the tetrahydroisoquinoline core.
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Nature's Blueprint: The Biosynthetic Pathway
The biosynthesis of THIQ alkaloids in plants is a testament to the elegance and efficiency of enzymatic catalysis. The central building blocks for this diverse family of compounds are derived from the amino acid L-tyrosine.[2][14][15] L-tyrosine is converted into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[14][15][16]
The cornerstone of THIQ alkaloid biosynthesis is the enzymatic equivalent of the Pictet-Spengler reaction, catalyzed by the enzyme norcoclaurine synthase (NCS) .[4][5][14][16] NCS facilitates the stereoselective condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the central precursor to the vast majority of benzylisoquinoline alkaloids (BIAs).[16][17][18][19] This enzyme is highly specific and ensures the formation of the correct stereoisomer, which is crucial for the subsequent biological activity of the downstream alkaloids.
From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the key branchpoint intermediate, (S)-reticuline.[18][20] (S)-reticuline serves as the precursor for a wide array of structurally diverse BIA classes, including:
-
Morphinans (e.g., morphine, codeine)
-
Protoberberines (e.g., berberine)
-
Phthalideisoquinolines (e.g., noscapine)
-
Aporphines (e.g., magnoflorine)
-
Bisbenzylisoquinolines (e.g., tubocurarine)
The enzymes involved in these transformations include methyltransferases, cytochrome P450 monooxygenases, and oxidoreductases.[14][15]
Caption: Simplified biosynthetic pathway of benzylisoquinoline alkaloids.
The Chemist's Art: Evolution of Synthetic Strategies
The rich pharmacological activities of THIQ alkaloids have made them attractive targets for chemical synthesis. The Pictet-Spengler reaction remains a cornerstone of THIQ synthesis, and its utility has been expanded through the development of various catalysts and reaction conditions to improve yields and stereoselectivity.[10][11]
Beyond the classical Pictet-Spengler approach, numerous other synthetic methodologies have been developed to construct the THIQ scaffold and its more complex derivatives. These include:
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction of the resulting dihydroisoquinoline to the THIQ.
-
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde and an aminoacetal.
-
Asymmetric Synthesis: Modern synthetic efforts have increasingly focused on the development of enantioselective methods to produce chiral THIQ alkaloids. This has been achieved through the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.
The total synthesis of complex THIQ alkaloids, such as morphine and ecteinascidin 743, represents some of the most impressive achievements in the field of organic synthesis, showcasing the ingenuity and power of modern chemical methods.[20]
Pharmacological Significance and Therapeutic Potential
Tetrahydroisoquinoline alkaloids exhibit an exceptionally broad range of pharmacological activities, which has led to their widespread use in medicine.[1][3][20][21] The specific biological effects are highly dependent on the substitution pattern of the THIQ core and the overall three-dimensional structure of the molecule.
| Alkaloid Class | Representative Compound(s) | Primary Pharmacological Activity | Therapeutic Use/Potential |
| Morphinans | Morphine, Codeine | µ-Opioid receptor agonist | Analgesic (pain relief), Antitussive (cough suppressant)[4][5][6] |
| Protoberberines | Berberine | Antimicrobial, Anticancer, Antidiabetic | Treatment of bacterial infections, Potential anticancer and metabolic syndrome therapy[2][4] |
| Phthalideisoquinolines | Noscapine | Antitussive, Anticancer | Cough suppressant, Potential anticancer agent (mitotic inhibitor)[2][4] |
| Bisbenzylisoquinolines | Tubocurarine | Nicotinic acetylcholine receptor antagonist | Skeletal muscle relaxant (historical)[22] |
| Simple THIQs | Salsolinol | Neurotoxin (potential) | Implicated in the neurochemistry of alcoholism and Parkinson's disease[22] |
The diverse biological activities of THIQ alkaloids continue to inspire the design and synthesis of novel therapeutic agents. Researchers are actively exploring the structure-activity relationships of these compounds to develop new drugs with improved efficacy and reduced side effects.[6][9]
Key Methodologies in THIQ Research
The study of tetrahydroisoquinoline alkaloids employs a range of analytical and synthetic techniques. Below are representative protocols for the isolation and synthesis of these compounds.
Experimental Protocol 1: General Procedure for Isolation of Alkaloids from Plant Material
Objective: To extract and purify THIQ alkaloids from a plant source.
Methodology:
-
Extraction:
-
The dried and powdered plant material is macerated with a suitable organic solvent (e.g., methanol or ethanol), often acidified with a small amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the extraction of the basic alkaloids as their salts.
-
The extraction is typically performed over several days with agitation, followed by filtration.
-
-
Acid-Base Partitioning:
-
The solvent from the crude extract is removed under reduced pressure.
-
The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl).
-
This acidic solution is then washed with a nonpolar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities.
-
The aqueous layer is then basified (e.g., with ammonium hydroxide or sodium carbonate) to a pH of 9-10, which deprotonates the alkaloid salts, converting them into their free base form.
-
The free base alkaloids are then extracted into an immiscible organic solvent (e.g., dichloromethane or chloroform).
-
-
Purification:
-
The organic extract containing the crude alkaloids is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated.
-
The crude alkaloid mixture is then subjected to chromatographic techniques for purification. This may include column chromatography on silica gel or alumina, or more advanced techniques like preparative high-performance liquid chromatography (HPLC).
-
Experimental Protocol 2: A Representative Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
Objective: To synthesize a simple 1-substituted tetrahydroisoquinoline.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the β-arylethylamine (e.g., phenethylamine) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add the aldehyde (e.g., acetaldehyde) to the solution.
-
-
Acid Catalysis and Cyclization:
-
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).
-
The reaction mixture is then heated to reflux for several hours to drive the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to yield the pure tetrahydroisoquinoline.
-
Caption: General workflow for a Pictet-Spengler synthesis.
Conclusion and Future Directions
The journey of tetrahydroisoquinoline alkaloids, from their discovery in medicinal plants to their synthesis in the laboratory, has been a rich and dynamic field of scientific inquiry. These compounds have not only provided us with invaluable medicines but have also deepened our understanding of natural product biosynthesis and the art of chemical synthesis.
Future research in this area will likely focus on several key aspects:
-
Enzyme Engineering and Synthetic Biology: The elucidation of biosynthetic pathways is paving the way for the production of THIQ alkaloids in microbial systems.[23][24][25] This approach offers a sustainable and scalable alternative to plant extraction or complex chemical synthesis.
-
Discovery of New Alkaloids and Bioactivities: Continued exploration of the plant kingdom, particularly using modern analytical techniques, will undoubtedly lead to the discovery of new THIQ alkaloids with novel biological activities.[21][26][27]
-
Development of Novel Synthetic Methodologies: The demand for efficient and stereoselective syntheses of THIQ alkaloids will continue to drive innovation in synthetic organic chemistry.
-
Pharmacological and Mechanistic Studies: A deeper understanding of the molecular targets and mechanisms of action of these alkaloids will be crucial for the development of the next generation of THIQ-based therapeutics.
The history of tetrahydroisoquinoline alkaloids is a compelling narrative of scientific discovery, and their future promises continued excitement and innovation at the interface of chemistry, biology, and medicine.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morphine structural elucidation-2 | PDF [slideshare.net]
- 9. Morphine chemistry | PPT [slideshare.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Pictet–Spengler reaction | www.wenxuecity.com [wenxuecity.com]
- 13. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 15. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 23. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targeting of Tetrahydroisoquinoline Derivatives
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to engage a wide array of biological targets.[1][2] This heterocyclic motif is prevalent in numerous natural alkaloids and has inspired the synthesis of countless derivatives, leading to a rich and diverse pharmacology.[3][4] Compounds built around the THIQ core have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5]
This technical guide offers a comprehensive exploration of the key molecular targets of THIQ derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only an overview of the therapeutic landscape but also field-proven insights into the underlying mechanisms of action and the practical experimental workflows required to validate and advance these promising compounds. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative scientific literature.
Core Synthetic Strategies for THIQ Scaffolds
The therapeutic versatility of THIQ derivatives is intrinsically linked to the chemical tractability of the core scaffold. A foundational understanding of its synthesis is crucial for designing novel analogues with tailored pharmacological profiles. The two most venerable and widely adopted methods for constructing the THIQ framework are the Pictet-Spengler and Bischler-Napieralski reactions.[1][6]
-
The Pictet-Spengler Reaction : This elegant reaction builds the THIQ core in a single pot by condensing a β-phenylethylamine with an aldehyde or ketone. An acid-catalyzed intramolecular electrophilic substitution reaction then ensues, forming the heterocyclic ring.[1] The power of this method lies in its ability to translate the stereochemistry of the starting amine to the final product, making it a mainstay in asymmetric synthesis.[1]
-
The Bischler-Napieralski Reaction : This robust, two-stage process begins with the N-acylation of a β-phenylethylamine. The resulting amide is then subjected to a dehydrative cyclization using a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline intermediate. This intermediate is subsequently reduced to the final 1,2,3,4-tetrahydroisoquinoline product.[1] The operational simplicity and tolerance for a broad range of functional groups make it a workhorse in medicinal chemistry.
Beyond these classical methods, contemporary organic synthesis has introduced powerful alternatives, including multi-component reactions (MCRs) and transition-metal-catalyzed intramolecular hydroaminations, which provide rapid access to highly complex and diversely functionalized THIQ libraries.[1]
Key Therapeutic Areas and Molecular Targets
The structural rigidity and three-dimensional character of the THIQ nucleus allow its derivatives to bind with high affinity and specificity to a diverse range of protein targets. This section details the most significant therapeutic applications and the corresponding molecular mechanisms.
Oncology
THIQ derivatives represent a formidable class of anticancer agents, exerting their effects through the modulation of multiple oncogenic pathways.[7] Their therapeutic action is multifaceted, targeting key processes from signal transduction and angiogenesis to cell division.
-
KRas Inhibition: The Kirsten Rat Sarcoma (KRas) oncogene is a frequently mutated driver in many aggressive cancers, including colorectal, pancreatic, and lung malignancies.[8] Historically considered "undruggable," KRas has recently become a tractable target. Novel THIQ derivatives have been developed as potent KRas inhibitors. For example, compound GM-3-18 has demonstrated significant inhibitory activity against various colon cancer cell lines, with IC₅₀ values ranging from 0.9 µM to 10.7 µM.[8]
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[9][10] Its aberrant activation is a common feature in cancer, making it a prime target for therapeutic intervention.[11] THIQ-based compounds have been designed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR, effectively shutting down pro-survival signals in cancer cells.[12]
-
VEGF Receptor Inhibition: Angiogenesis, the formation of new blood vessels, is essential for providing nutrients to growing tumors.[8] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process. The THIQ alkaloid Trabectedin (Yondelis®), isolated from a marine tunicate, has been shown to inhibit the expression of VEGF mRNA, contributing to its anti-tumor effects.[8] Other synthetic THIQs, such as GM-3-121 , have demonstrated potent anti-angiogenic activity with an IC₅₀ of 1.72 µM.[8]
-
Tubulin Polymerization Disruption: The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutics. Certain steroidomimetic THIQ derivatives have been identified as potent microtubule disruptors.[13] They inhibit the polymerization of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
-
Selective Estrogen Receptor Modulators (SERMs): In hormone-driven cancers such as estrogen receptor-positive (ER+) breast cancer, the ER acts as a ligand-activated transcription factor that promotes cell proliferation.[13] THIQ derivatives have been engineered as non-steroidal SERMs. These compounds act as antagonists, blocking the binding of estrogen to the ER in breast tissue, thereby inhibiting the growth of cancer cells.[13]
| THIQ Derivative | Target | Cancer Type | Reported IC₅₀ | Reference |
| GM-3-18 | KRas | Colon Cancer | 0.9 - 10.7 µM | [8] |
| GM-3-121 | Angiogenesis | (In vitro model) | 1.72 µM | [8] |
| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | Cytotoxicity | Breast (MCF-7), Endometrial (Ishikawa) | 0.61 µg/ml, 0.09 µg/ml | [13] |
| Trabectedin | DNA binding, VEGF | Soft Tissue Sarcoma | (Clinically used) | [8] |
Table 1: Examples of Anticancer THIQ Derivatives and their Activities.
Neurodegenerative and Central Nervous System (CNS) Disorders
The THIQ scaffold is structurally related to dopamine and other catecholamine neurotransmitters, making it an ideal starting point for the design of CNS-active agents.
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a strategy used to treat depression and Parkinson's disease. Certain THIQ derivatives, such as 1-methyl-THIQ, are well-characterized inhibitors of MAO.[1] By inhibiting MAO-dependent dopamine catabolism, these compounds can reduce oxidative stress and provide neuroprotective effects.[1][14] Many THIQs act as reversible and competitive inhibitors, often with selectivity for the MAO-A isoform.[15]
Dopamine receptors are G-protein coupled receptors that play a crucial role in motor control, cognition, and reward. There are five main subtypes, broadly classified as D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄).[16] Dysregulation of dopaminergic signaling is implicated in Parkinson's disease, schizophrenia, and addiction. THIQ derivatives have been extensively explored as ligands for these receptors.[17][18]
-
D₂/D₃ Receptor Ligands: Many THIQs show high affinity for D₂ and D₃ receptors, acting as either agonists or antagonists depending on their substitution patterns.[16][19] For example, 6,7-dimethoxy-THIQ derivatives have been shown to bind to D₃ receptors with nanomolar affinity, making them promising candidates for the development of novel antipsychotics.[16][17]
It is noteworthy that some simple THIQs can be formed endogenously in the brain. For instance, the condensation of dopamine with acetaldehyde (a metabolite of ethanol) can form salsolinol, a THIQ derivative.[20] Salsolinol has been implicated in the selective degeneration of dopaminergic neurons by impairing mitochondrial function, increasing oxidative stress, and triggering apoptosis, suggesting a potential role in alcohol-related Parkinsonism.[20][21] This highlights the dual nature of the THIQ scaffold, where specific structural features dictate a compound's shift from neuroprotective to neurotoxic.
Infectious Diseases
The THIQ scaffold has also proven to be a valuable template for the development of anti-infective agents, particularly antivirals.
Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase to convert its RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to an allosteric pocket on the enzyme, locking it in an inactive conformation. Several novel THIQ derivatives have been identified as potent NNRTIs, adopting a characteristic "butterfly-like" conformation within the binding pocket and inhibiting the polymerase activity of HIV RT in the nanomolar range.[1] Some of these compounds have also been shown to prevent HIV-induced cell death in vitro.[1]
The antiviral potential of THIQs extends beyond HIV. Derivatives of the related isoquinoline alkaloid, palmatine, inhibit the replication of flaviviruses like West Nile, Zika, and Dengue.[22] More recently, novel THIQ-based heterocyclic compounds have been developed that efficiently inhibit SARS-CoV-2 infection in vitro.[22][23] Compound trans-1 , for example, was found to inhibit the SARS-CoV-2 Delta variant in human lung cells with an EC₅₀ of 2.78 µM, demonstrating a potentially unique antiviral mechanism.[22]
Experimental Workflows for Target Validation and Compound Screening
The successful development of THIQ-based therapeutics requires robust and reproducible experimental protocols. This section provides step-by-step methodologies for key assays used to characterize the activity of these compounds.
General Experimental Workflow
The process of identifying and characterizing a novel THIQ derivative typically follows a standardized, yet adaptable, workflow. This involves primary screening to identify hits, secondary assays to confirm activity and determine potency, and mechanistic studies to elucidate the mode of action.
Protocol: Cell Viability Assay (MTT/MTS Assay)
Causality: This assay is a foundational step in anticancer drug discovery. It measures the metabolic activity of cells, which correlates with cell number and viability. A reduction in metabolic activity in the presence of a THIQ derivative indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the THIQ derivatives in appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe an effect on cell proliferation.
-
Reagent Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals. If using MTS, the product is already soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Western Blot for PI3K/Akt Pathway Inhibition
Causality: This protocol provides a direct mechanistic readout of target engagement. By measuring the phosphorylation status of key proteins in a signaling cascade, one can confirm that a THIQ derivative is inhibiting the intended kinase. A decrease in the phosphorylated form of Akt (p-Akt) relative to total Akt indicates inhibition of an upstream kinase like PI3K.
Methodology:
-
Cell Treatment and Lysis: Grow cells to ~80% confluency, serum starve them overnight (to reduce basal pathway activity), and then treat with the THIQ inhibitor for a defined period (e.g., 2 hours). Stimulate the pathway with a growth factor (e.g., EGF or insulin) for the last 15-30 minutes of the treatment. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20, TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroisoquinoline scaffold is a remarkably versatile and enduringly relevant platform for modern drug discovery. Its derivatives have demonstrated potent and clinically significant activity against a wide range of therapeutic targets in oncology, neurobiology, and infectious disease. The continued exploration of this chemical space, aided by advanced synthetic methodologies and a deeper understanding of molecular pharmacology, promises to deliver the next generation of innovative medicines.
Future efforts will likely focus on the development of multi-target ligands and covalent inhibitors to enhance efficacy and overcome drug resistance. The creation of THIQ-based PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of disease-causing proteins represents another exciting frontier. As our understanding of complex disease biology grows, the adaptable and potent nature of the THIQ scaffold ensures it will remain a central tool in the hands of medicinal chemists for years to come.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US6414154B1 - Tetraisoquinoline derivatives as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 18. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neurotoxicity of Chronic Alcohol Exposure: Mechanistic Insights, Cellular Disruption, and Emerging Therapeutic Strategies [mdpi.com]
- 21. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In Silico Analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides a comprehensive, in-depth workflow for the in silico modeling of a specific THIQ derivative, Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework from initial physicochemical characterization to advanced molecular dynamics simulations. By elucidating the causality behind each methodological choice, this guide aims to empower researchers to rationally design and evaluate novel therapeutic agents based on the THIQ core.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of many isoquinoline alkaloids, which are a large and diverse group of natural products.[1] Synthetic and natural THIQ-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and neuroprotective effects.[1] The rigid, conformationally constrained nature of the THIQ scaffold makes it an attractive starting point for the design of potent and selective ligands for various biological targets.
This compound, the subject of this guide, is a derivative that combines the core THIQ structure with a methyl ester at the 1-position. This modification can significantly influence the molecule's physicochemical properties and its interactions with biological macromolecules. Understanding these interactions at a molecular level is paramount for harnessing its therapeutic potential.
This guide will navigate the reader through a systematic in silico evaluation of this compound, beginning with its fundamental properties and culminating in a detailed analysis of its potential binding to a predicted biological target.
Physicochemical and Pharmacokinetic Profiling: An ADMET Assessment
Prior to engaging in complex and computationally expensive modeling techniques, it is crucial to establish a baseline understanding of the molecule's drug-like properties. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound provides critical insights into its potential viability as a therapeutic agent. Various computational tools can predict these properties with a reasonable degree of accuracy, enabling early-stage filtering of compounds with unfavorable pharmacokinetic profiles.
In Silico ADMET Prediction
A variety of online platforms and standalone software are available for ADMET prediction. For this guide, we will utilize the SwissADME web server, a free and widely used tool that provides a comprehensive panel of physicochemical descriptors, pharmacokinetic properties, and drug-likeness indicators.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Formula | C11H13NO2 | |
| Molecular Weight | 191.23 g/mol | Within the range for good oral bioavailability. |
| LogP (iLOGP) | 1.46 | Optimal lipophilicity for membrane permeability. |
| Water Solubility | Soluble | Favorable for absorption and distribution. |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | Potential to cross the blood-brain barrier. |
| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via CYP1A2. |
| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via CYP2C19. |
| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via CYP2C9. |
| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions via CYP2D6. |
| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via CYP3A4. |
| Drug-Likeness | ||
| Lipinski's Rule of 5 | 0 violations | Good oral bioavailability predicted. |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |
Data generated using the SwissADME web server.
The predicted ADMET profile suggests that this compound possesses favorable drug-like properties, including good gastrointestinal absorption and the potential to penetrate the central nervous system. The predicted inhibition of the CYP2D6 enzyme warrants further experimental investigation.
Target Identification: A Ligand-Based Approach
With a favorable ADMET profile established, the next critical step is to identify potential biological targets for our molecule of interest. While experimental screening remains the gold standard, in silico target prediction methods can provide valuable, testable hypotheses, significantly streamlining the drug discovery process. These methods operate on the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets.
SwissTargetPrediction
For this guide, we will employ the SwissTargetPrediction web server, which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a database of known active compounds.
Workflow for Target Prediction:
-
Obtain the SMILES string for this compound. The SMILES (Simplified Molecular Input Line Entry System) is a textual representation of the molecular structure. The canonical SMILES for our molecule is COC(=O)C1C2=CC=CC=C2CCN1.
-
Submit the SMILES string to the SwissTargetPrediction server.
-
Analyze the results. The server provides a ranked list of predicted targets, along with the probability of interaction.
Upon submission of the SMILES string for this compound, SwissTargetPrediction identified Carbonic Anhydrase II as a high-probability target. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, making them attractive drug targets.[2] Notably, the literature contains reports of THIQ derivatives acting as carbonic anhydrase inhibitors, lending credence to this prediction.[3]
Molecular Docking: Elucidating Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Protein and Ligand Preparation
4.1.1. Target Protein Selection and Preparation:
A high-resolution crystal structure of the target protein is essential for accurate docking studies. The Protein Data Bank (PDB) is the primary repository for 3D structural data of large biological molecules. For this study, we will use the crystal structure of human Carbonic Anhydrase II (PDB ID: 2CBA ), which has a resolution of 1.54 Å.[5]
Protocol for Protein Preparation:
-
Download the PDB file (2CBA.pdb) from the RCSB PDB website.
-
Remove water molecules and any co-crystallized ligands using a molecular modeling software such as PyMOL or Chimera.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.
-
Define the binding site. This is typically done by identifying the pocket where the native ligand binds or by using a pocket detection algorithm. For Carbonic Anhydrase II, the active site is well-characterized and contains a zinc ion.
4.1.2. Ligand Preparation:
The 3D structure of this compound needs to be generated and optimized.
Protocol for Ligand Preparation:
-
Generate the 2D structure of the molecule using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools within molecular modeling software.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign partial charges to the ligand atoms.
Docking Simulation
For this guide, we will use AutoDock Vina, a widely used and freely available molecular docking program.
Protocol for Molecular Docking with AutoDock Vina:
-
Prepare the protein and ligand files in the required PDBQT format. This can be done using AutoDockTools.
-
Define the search space (grid box). The grid box should encompass the entire binding site of the protein. For Carbonic Anhydrase II, the grid box should be centered on the active site zinc ion.
-
Run the docking simulation. AutoDock Vina will generate multiple binding poses of the ligand within the defined search space and rank them based on their predicted binding affinity (scoring function).
Analysis of Docking Results
The output of the docking simulation will be a set of docked poses for the ligand, each with a corresponding binding energy.
Key aspects to analyze:
-
Binding Energy: The top-ranked pose will have the most favorable (most negative) binding energy.
-
Binding Mode: Visualize the top-ranked pose in the context of the protein's active site to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.
Diagram 1: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking.
Molecular Dynamics Simulations: Assessing Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of the protein-ligand complex.
System Setup
For this guide, we will use GROMACS (GROningen MAchine for Chemical Simulations), a versatile and widely used package for performing MD simulations.
Protocol for MD Simulation System Setup:
-
Prepare the protein-ligand complex. The top-ranked docked pose from the molecular docking step will be used as the starting structure.
-
Generate the ligand topology. The force field parameters for the ligand need to be generated. This can be done using tools like the CHARMM General Force Field (CGenFF) or the antechamber module of AMBER.
-
Choose a force field. Select an appropriate force field for the protein (e.g., AMBER99SB-ILDN or CHARMM36m).
-
Solvate the system. Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add ions. Add counter-ions to neutralize the system.
Simulation Protocol
A typical MD simulation protocol involves several steps to equilibrate the system before the production run.
Protocol for MD Simulation:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant (isothermal-isochoric ensemble).
-
NPT Equilibration: Equilibrate the pressure of the system while keeping the temperature constant (isothermal-isobaric ensemble).
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect data for analysis.
Analysis of MD Trajectories
The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms in the system over time.
Key analyses to perform:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.
Diagram 2: Molecular Dynamics Simulation Workflow
Caption: A comprehensive workflow for molecular dynamics simulations.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential therapeutic agent. By integrating ADMET prediction, target identification, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the drug-like properties and potential mechanism of action of this and other THIQ derivatives.
The prediction of Carbonic Anhydrase II as a potential target provides a concrete avenue for further investigation. The docking and MD simulation results can guide the rational design of more potent and selective inhibitors. It is imperative to underscore that in silico predictions are hypotheses that require experimental validation. The findings from these computational studies should be used to prioritize compounds for synthesis and biological testing.
Future work should focus on synthesizing this compound and evaluating its inhibitory activity against Carbonic Anhydrase II in vitro. Furthermore, the synthesis and evaluation of a focused library of analogs based on the insights gained from the molecular modeling studies could lead to the discovery of novel and potent therapeutic agents.
References
- 1. Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II [frontiersin.org]
- 3. Structural basis for the interaction between carbonic anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
In-Depth Technical Guide to Pharmacophore Modeling of Tetrahydroisoquinoline Compounds
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic molecules.[1][2][3] This heterocyclic system is a core component of numerous isoquinoline alkaloids and has garnered significant attention from the medicinal chemistry community due to the diverse and potent biological activities exhibited by its derivatives.[1][2][4][5] THIQ-containing compounds have been reported to possess a wide spectrum of therapeutic properties, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] Their ability to interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels, makes them a fertile ground for drug discovery and development.[6][7][8][9][10][11][12]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of pharmacophore modeling as a powerful computational strategy to rationalize the structure-activity relationships (SAR) of THIQ derivatives and to accelerate the discovery of novel, potent, and selective modulators of various biological targets. We will delve into the theoretical underpinnings of pharmacophore modeling, present detailed, field-proven protocols for both ligand- and structure-based approaches, and showcase the utility of this technique through case studies focused on the THIQ scaffold.
The Essence of Pharmacophore Modeling
The concept of a pharmacophore, first introduced by Paul Ehrlich, refers to the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and to trigger or block its biological response.[13][14] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex chemical information of a set of molecules into a simplified, 3D representation of the key interaction points.[15][16] This abstract model transcends the specific chemical scaffolds of the molecules used to derive it, enabling the identification of structurally diverse compounds with similar biological activity, a process known as scaffold hopping.[13][17]
Pharmacophore models are typically composed of a set of features, including:
-
Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.
-
Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.
-
Aromatic (AR): Aromatic rings that can participate in π-π stacking or other aromatic interactions.
-
Positive Ionizable (PI): Groups that are positively charged at physiological pH.
-
Negative Ionizable (NI): Groups that are negatively charged at physiological pH.
The spatial arrangement and relative distances between these features are critical components of a pharmacophore model.
Methodological Dichotomy: Ligand-Based vs. Structure-Based Approaches
Pharmacophore modeling can be broadly categorized into two main approaches, the choice of which depends on the available information about the biological target and its ligands.[18][19]
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available.[16] The underlying principle is that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation. By aligning a set of active compounds, one can deduce a common pharmacophore hypothesis that represents the key interactions responsible for their activity.
-
Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the biological target (e.g., from X-ray crystallography or NMR) is available, a pharmacophore model can be derived directly from the interactions observed between the target and a bound ligand or by analyzing the chemical properties of the binding site itself.[18][20] This approach provides a more direct representation of the molecular recognition events at the active site.[20]
A Practical Workflow for Pharmacophore Modeling of THIQ Compounds
This section outlines a detailed, step-by-step workflow for generating and validating a pharmacophore model for a series of THIQ derivatives. This workflow is designed to be adaptable to various software platforms commonly used in the field.[21][22][23]
Part 1: Ligand-Based Pharmacophore Modeling (LBPM)
This approach is ideal when you have a series of THIQ analogs with known biological activities but lack a high-resolution structure of the target protein.
Step 1: Dataset Preparation and Curation
The quality of the input data is paramount for generating a meaningful pharmacophore model.
Protocol:
-
Compound Selection: Gather a set of THIQ derivatives with a wide range of biological activities (e-g., IC50 or Ki values) against the target of interest. A good dataset should include highly active, moderately active, and inactive compounds.
-
Structural Curation:
-
Draw or import the 2D structures of the selected compounds into a molecular modeling software suite.
-
Ensure correct bond orders, formal charges, and stereochemistry.
-
For compounds with ambiguous stereocenters, consider modeling all possible stereoisomers.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule. This is a critical step as the bioactive conformation is often not the global minimum energy conformer.
-
Utilize a robust conformational search algorithm (e.g., Monte Carlo, systematic search).
-
Step 2: Pharmacophore Feature Definition
Define the types of chemical features that will be used to build the pharmacophore model. Most modeling software provides a standard set of features (HBA, HBD, HY, AR, PI, NI).
Step 3: Pharmacophore Model Generation
This step involves identifying the common pharmacophoric features among the active compounds.
Protocol:
-
Alignment: The software will align the conformers of the active molecules to identify common spatial arrangements of pharmacophoric features.
-
Hypothesis Generation: Based on the alignments, the software will generate a series of pharmacophore hypotheses. Each hypothesis will consist of a unique combination of features and their 3D coordinates.
Step 4: Model Validation
A rigorous validation process is essential to ensure that the generated pharmacophore model is statistically significant and has predictive power.[24][25]
Protocol:
-
Internal Validation (Training Set): The best pharmacophore hypothesis should be able to accurately estimate the activity of the compounds in the training set. A good correlation between the predicted and experimental activities is a positive indicator.
-
External Validation (Test Set):
-
Use the generated pharmacophore model to screen a separate test set of compounds (not used in model generation) with known activities.
-
The model should be able to distinguish active compounds from inactive ones in the test set.
-
-
Statistical Metrics: Several metrics are used to assess the quality of a pharmacophore model, including:
-
Güner-Henry (GH) Score: A value between 0 and 1, where a score > 0.7 indicates a good model.[26][27]
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.[26]
-
Receiver Operating Characteristic (ROC) Curve Analysis: Plots the true positive rate against the false positive rate to assess the model's ability to discriminate between actives and inactives. The area under the curve (AUC) is a measure of the model's performance.
-
Part 2: Structure-Based Pharmacophore Modeling (SBPM)
This approach is preferred when a high-quality 3D structure of the target protein, preferably in complex with a ligand, is available.
Step 1: Protein and Ligand Preparation
Protocol:
-
Obtain Structure: Download the protein structure from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and other non-essential heteroatoms.
-
Add hydrogen atoms and assign correct protonation states to ionizable residues.
-
Minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation: If a ligand is present in the crystal structure, ensure its chemical structure is correct (bond orders, formal charges).
Step 2: Binding Site Identification and Feature Mapping
Protocol:
-
Define the Binding Site: Identify the amino acid residues that constitute the binding pocket. This is typically done based on the location of the co-crystallized ligand or through cavity detection algorithms.
-
Generate Interaction Map: The software will analyze the interactions between the protein and the ligand (or map the properties of the empty binding site) to identify key interaction points. These interactions are then translated into pharmacophoric features. For example, a hydrogen bond between a protein's donor group and a ligand's acceptor group will be represented as an HBA feature in the pharmacophore model.
Step 3: Pharmacophore Model Generation and Refinement
Protocol:
-
Hypothesis Generation: A pharmacophore hypothesis is generated based on the identified interaction points.
-
Refinement: The generated hypothesis can be manually refined by adding, removing, or modifying features based on known SAR data or visual inspection of the binding site. Excluded volumes can also be added to represent the space occupied by the protein, preventing hits from clashing with the receptor.
Step 4: Model Validation
The validation of a structure-based pharmacophore model follows a similar procedure to that of a ligand-based model, involving screening a database of known actives and decoys and calculating statistical metrics like EF and ROC AUC.[28]
Visualizing the Pharmacophore Modeling Workflow
Caption: A generalized workflow for both ligand- and structure-based pharmacophore modeling, leading to virtual screening and hit identification.
Application in Drug Discovery: Virtual Screening with THIQ Pharmacophore Models
Once a validated pharmacophore model for a series of THIQ compounds is established, its primary application is in virtual screening to identify novel hit compounds from large chemical databases.[13][17][29]
The Virtual Screening Process
Caption: A schematic representation of the virtual screening process using a validated pharmacophore model.
Protocol:
-
Database Preparation: Prepare a large database of commercially available or proprietary compounds for screening. It is crucial to generate 3D conformers for each molecule in the database.
-
Screening: Use the validated pharmacophore model as a 3D query to search the compound database. The software will identify molecules that can map their pharmacophoric features onto the query.
-
Hit Ranking and Filtering: The retrieved hits are typically ranked based on a fitness score that reflects how well they match the pharmacophore model.[30] Further filtering based on drug-likeness properties (e.g., Lipinski's rule of five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and visual inspection can be applied to narrow down the hit list.
-
Molecular Docking: The top-ranked hits can be subjected to molecular docking studies to predict their binding modes and affinities at the target's active site, providing further evidence for their potential activity.[15][25]
Case Study: Pharmacophore Modeling of THIQ Derivatives as Dopamine D3 Receptor Ligands
Dopamine D3 receptors are a key target for the treatment of various neurological and psychiatric disorders, and THIQ derivatives have shown promise as potent D3 receptor ligands.[7][9][10]
A hypothetical ligand-based pharmacophore modeling study was conducted on a series of THIQ-based D3 receptor antagonists with known Ki values.
Dataset:
| Compound ID | THIQ Core | R1 | R2 | Ki (nM) | Activity Class |
| 1 | 6,7-dimethoxy | H | 4-cyanobenzamide | 1.2 | Active |
| 2 | 6,7-dimethoxy | H | 3-cyanobenzamide | 3.4 | Active |
| 3 | 6-methoxy-7-hydroxy | H | 4-fluorobenzamide | 15.6 | Active |
| 4 | 6,7-dihydroxy | H | benzamide | 50.2 | Moderately Active |
| 5 | 6,7-dimethoxy | CH3 | 4-cyanobenzamide | 150.8 | Inactive |
| 6 | Unsubstituted | H | benzamide | >1000 | Inactive |
This is a representative, not exhaustive, dataset for illustrative purposes.
Generated Pharmacophore Model:
A five-feature pharmacophore model was generated, consisting of:
-
Two Aromatic (AR) features corresponding to the THIQ isoquinoline ring and the benzamide phenyl ring.
-
One Hydrogen Bond Acceptor (HBA) feature from the carbonyl oxygen of the amide linker.
-
One Positive Ionizable (PI) feature representing the protonated nitrogen of the THIQ core.
-
One Hydrophobic (HY) feature associated with the dimethoxy substituents.
Caption: A schematic of the hypothetical pharmacophore model for THIQ-based D3 receptor ligands.
Validation and Screening:
The model was validated using a test set and showed a high GH score (0.85) and a strong ability to enrich active compounds in a virtual screening experiment. Subsequent screening of a commercial database of 1 million compounds identified 500 potential hits. After filtering and molecular docking, 10 compounds were selected for experimental testing, leading to the discovery of two novel THIQ analogs with sub-micromolar affinity for the D3 receptor.
Conclusion and Future Perspectives
Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational framework for understanding ligand-receptor interactions and identifying novel bioactive molecules. For a versatile scaffold like tetrahydroisoquinoline, pharmacophore-based approaches offer an efficient path to explore its vast chemical space and unlock its therapeutic potential.
The integration of pharmacophore modeling with other computational techniques such as molecular dynamics simulations, which can account for protein flexibility, and machine learning algorithms for more sophisticated model selection, will further enhance the predictive power and success rate of virtual screening campaigns.[31][32] As our understanding of the structural and dynamic nature of biological targets continues to grow, so too will the sophistication and utility of pharmacophore modeling in the quest for new and improved medicines.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Biological Activities of Tetrahydroisoquinolines Derivatives | Semantic Scholar [semanticscholar.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. US6414154B1 - Tetraisoquinoline derivatives as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. fiveable.me [fiveable.me]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 22. researchgate.net [researchgate.net]
- 23. Directory of in silico Drug Design tools [click2drug.org]
- 24. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aast.edu [aast.edu]
- 26. researchgate.net [researchgate.net]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Advances in virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Review of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate synthesis methods
An In-Depth Technical Guide to the Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Introduction: The Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2][3] This heterocyclic motif is a core component of a vast family of isoquinoline alkaloids, which exhibit a wide spectrum of biological activities, including antitumor, anti-HIV, and central nervous system effects.[4][5] The functionalization of the THIQ ring system is crucial for modulating its pharmacological profile. Specifically, the introduction of a carboxylate group at the C1 position, as in this compound, provides a versatile chemical handle for further elaboration, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
This guide provides a comprehensive review of the primary synthetic methodologies for constructing this valuable building block, aimed at researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, comparative advantages, and practical applications of key synthetic routes, including the Pictet-Spengler reaction, Bischler-Napieralski synthesis, and modern multicomponent strategies.
Pillar 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is arguably the most direct and widely employed method for the synthesis of tetrahydroisoquinolines.[6][7] Discovered in 1911, this reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (SEAr) to form the heterocyclic ring.[6][8][9]
Mechanistic Rationale
The reaction proceeds via the formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. This intermediate is susceptible to attack by the electron-rich aromatic ring, leading to cyclization. The choice of acid catalyst (protic or Lewis) and reaction conditions can be tuned based on the reactivity of the aromatic ring; electron-donating groups facilitate the cyclization and allow for milder conditions.[8][9]
To synthesize the target this compound, an α-ketoester such as methyl glyoxylate or methyl pyruvate is used as the carbonyl component. This choice directly installs the desired carboxylate group at the C1 position in a single, highly convergent step.
Caption: General workflow of the Pictet-Spengler reaction for C1-carboxylate synthesis.
Asymmetric Variants
A significant advancement in the Pictet-Spengler reaction is the development of asymmetric catalysis to produce enantiopure THIQs.[1] This is critical for pharmaceutical applications where stereochemistry dictates biological activity. Strategies include the use of chiral Brønsted acids or Lewis acid catalysts, or the employment of chiral auxiliaries attached to the starting amine.[1][4] These approaches create a chiral environment around the iminium ion, directing the intramolecular cyclization to favor one enantiomer over the other.
Pillar 2: The Bischler-Napieralski / Reduction Sequence
The Bischler-Napieralski reaction provides an alternative, though less direct, route to the THIQ skeleton.[10][11] This method involves the cyclodehydration of a β-phenethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[12][13]
Mechanistic Rationale and Required Modifications
This reaction initially forms a 3,4-dihydroisoquinoline, an imine-containing intermediate.[8][10] To obtain the desired saturated tetrahydroisoquinoline core, a subsequent reduction step is mandatory, typically achieved using sodium borohydride (NaBH₄).[10]
To apply this method for the synthesis of the target ester, one would need to start with a more complex β-phenethylamide precursor that already contains the latent carboxylate functionality. A more common approach involves first forming the 3,4-dihydroisoquinoline and then introducing the C1-substituent via a Reissert reaction or a related cyanation, followed by hydrolysis and esterification. This multi-step nature makes it less atom-economical compared to the Pictet-Spengler approach for this specific target.
Caption: Multi-step pathway via Bischler-Napieralski reaction to the target molecule.
Pillar 3: Multicomponent Reactions (MCRs)
Multicomponent reactions offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single pot, enhancing synthetic efficiency. The Ugi reaction is a prime example that has been successfully adapted for this purpose.[14]
The Ugi Three-Component Reaction Approach
A modification of the classic four-component Ugi reaction can be employed, using a 3,4-dihydroisoquinoline as the imine component.[15][16] In this three-component condensation, the 3,4-dihydroisoquinoline reacts with an isocyanide (e.g., methyl isocyanoacetate) and a carboxylic acid. This process directly assembles a 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.[15][16]
The resulting carboxamide can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified to yield the final target, this compound. While this route involves post-MCR modifications, the initial complexity-building step is highly efficient. However, attempts to induce stereoselectivity using chiral acids have shown limited success, often resulting in racemic or low-enantiomeric-excess products due to racemization.[15]
Caption: Ugi multicomponent reaction pathway for THIQ-1-carboxylate synthesis.
Comparative Analysis of Synthetic Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski / Reduction | Ugi Three-Component Reaction |
| Starting Materials | β-arylethylamine, α-ketoester | β-phenethylamide | 3,4-dihydroisoquinoline, isocyanide, acid |
| Key Reagents | Protic or Lewis acid catalyst | Dehydrating agent (POCl₃, P₂O₅), Reductant (NaBH₄) | None (spontaneous condensation) |
| Convergence | High (direct formation) | Low (multi-step sequence) | High initial convergence, requires post-modification |
| Stereocontrol | Well-established asymmetric variants | Challenging, requires chiral precursors or catalysts in reduction | Poor diastereoselectivity reported[15][16] |
| Advantages | Atom-economical, direct, versatile | Reliable for core synthesis | High efficiency, diversity-oriented |
| Disadvantages | Can require harsh conditions for unactivated rings[17] | Multiple steps, lower overall yield | Post-MCR steps needed, poor stereocontrol |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of Methyl 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
-
Rationale: This protocol exemplifies a direct, acid-catalyzed Pictet-Spengler cyclization using an activated β-arylethylamine and an α-ketoester to directly install the C1-carboxylate. Trifluoroacetic acid (TFA) serves as both the solvent and the acid catalyst.
-
Methodology:
-
To a solution of homoveratrylamine (2-(3,4-dimethoxyphenyl)ethylamine) (1.0 eq) in trifluoroacetic acid (TFA, 0.2 M), add methyl 2-oxo-2-phenylacetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure Methyl 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate.
-
Protocol 2: Ugi/Hydrolysis/Esterification Sequence
-
Rationale: This protocol demonstrates the power of multicomponent reactions to rapidly build the core structure, which is then tailored in subsequent steps. It is particularly useful for creating libraries of analogs by varying the isocyanide and carboxylic acid components.
-
Methodology:
-
Ugi Reaction: In a round-bottom flask, dissolve 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 eq), benzoic acid (1.0 eq), and tert-butyl isocyanide (1.1 eq) in methanol (0.5 M).
-
Stir the mixture at room temperature for 48 hours.
-
Remove the solvent under reduced pressure. The resulting crude N-benzoyl-N-tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can be purified by chromatography or used directly in the next step.
-
Hydrolysis: Dissolve the crude carboxamide in a 6 M aqueous hydrochloric acid (HCl) solution.
-
Heat the mixture to reflux (approx. 100-110 °C) for 24 hours to effect hydrolysis of both the N-acyl and carboxamide groups.
-
Cool the reaction to room temperature and neutralize with a suitable base (e.g., NaOH) to precipitate the crude 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
-
Esterification: Suspend the crude carboxylic acid in methanol. Add a catalytic amount of sulfuric acid (H₂SO₄) or an excess of thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool, neutralize, and extract the product with an organic solvent. Purify by column chromatography to yield the final methyl ester.
-
Conclusion
The synthesis of this compound can be approached through several strategic pathways. The Pictet-Spengler reaction stands out as the most direct and convergent method, especially when asymmetric synthesis is a priority. The Bischler-Napieralski reaction , while fundamental to THIQ synthesis, is less efficient for this specific target due to its multi-step nature. Finally, multicomponent reactions like the Ugi condensation offer a rapid, diversity-oriented approach to complex amides that serve as viable precursors to the target ester, albeit with challenges in stereocontrol. The optimal choice of method will depend on the specific project goals, including desired scale, stereochemical requirements, and available starting materials.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. benchchem.com [benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Der...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate via the Pictet-Spengler Reaction
Introduction: The Strategic Importance of the Pictet-Spengler Reaction
The Pictet-Spengler reaction stands as a cornerstone in synthetic organic chemistry for the construction of the tetrahydroisoquinoline core, a privileged scaffold found in numerous biologically active alkaloids and pharmaceutical agents. First reported in 1911 by Amé Pictet and Theodor Spengler, this acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound has proven to be a robust and versatile method for generating molecular complexity.[1][2][3] Its significance is underscored by its application in the total synthesis of complex natural products and the development of novel therapeutics.[4] This guide provides a detailed exploration of the Pictet-Spengler reaction for the synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, a key intermediate for the elaboration of more complex molecules in drug discovery.
Mechanism and Theoretical Background: An In-depth Look at the Reaction Pathway
The Pictet-Spengler reaction proceeds through a well-established, multi-step mechanism initiated by the condensation of a β-arylethylamine with a carbonyl compound, in this case, phenylethylamine and methyl glyoxylate, respectively. The reaction is typically catalyzed by a protic or Lewis acid.[1]
The key mechanistic steps are as follows:
-
Formation of a Schiff Base: The reaction commences with the nucleophilic attack of the primary amine of phenylethylamine on the electrophilic carbonyl carbon of methyl glyoxylate. Subsequent dehydration leads to the formation of a Schiff base intermediate.
-
Iminium Ion Generation: Under acidic conditions, the nitrogen atom of the Schiff base is protonated, generating a highly electrophilic iminium ion. This step is crucial as it activates the molecule for the subsequent intramolecular cyclization.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the phenylethylamine moiety then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. This irreversible cyclization step forms the new six-membered ring of the tetrahydroisoquinoline system and transiently disrupts the aromaticity of the benzene ring, forming a spirocyclic intermediate.
-
Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable this compound product.
dot graph "Pictet-Spengler Reaction Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . Pictet-Spengler Reaction Mechanism
Experimental Protocols: A Step-by-Step Guide
This section details two distinct protocols for the synthesis of this compound, offering flexibility in terms of reaction conditions and scalability.
Protocol 1: Mild Conditions with Protic Acid Catalysis
This protocol is adapted from established procedures and is suitable for general laboratory synthesis.
Materials:
-
Phenylethylamine (99%)
-
Methyl glyoxylate (50% solution in toluene or freshly prepared)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylethylamine (1.21 g, 10 mmol) in anhydrous methanol (20 mL).
-
Addition of Reactants: To the stirred solution, add methyl glyoxylate (1.76 g of a 50% solution in toluene, 10 mmol).
-
Acid Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Neutralization: To the residue, add dichloromethane (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Protocol 2: Vigorous Conditions with Trifluoroacetic Acid
This protocol employs stronger acidic conditions and elevated temperatures, which can be beneficial for less reactive substrates or to reduce reaction times.
Materials:
-
Phenylethylamine (99%)
-
Methyl glyoxylate (50% solution in toluene or freshly prepared)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (aqueous solution, e.g., 2M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylethylamine (1.21 g, 10 mmol) in trifluoroacetic acid (10 mL).
-
Addition of Aldehyde: Carefully add methyl glyoxylate (1.76 g of a 50% solution in toluene, 10 mmol) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basification: Carefully neutralize the mixture by the slow addition of a 2M aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Extract the product into ethyl acetate (3 x 25 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.
dot graph "Experimental Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . Experimental Workflow
Results and Discussion: Expected Outcomes and Troubleshooting
Expected Yield and Physical Properties:
| Parameter | Expected Value |
| Yield | 40-70% (highly dependent on reaction conditions and purity of starting materials) |
| Appearance | White to off-white solid or a viscous oil |
| Melting Point | Varies with purity; reported for similar structures in the range of 150-170 °C for the hydrochloride salt |
Characterization Data:
-
1H NMR (in CDCl3):
-
Aromatic protons: ~7.0-7.3 ppm (multiplet, 4H)
-
CH at C1: ~4.5-4.8 ppm (singlet or triplet, 1H)
-
OCH3 of the ester: ~3.7-3.8 ppm (singlet, 3H)
-
CH2 at C3 and C4: ~2.8-3.4 ppm (multiplets, 4H)
-
NH proton: A broad singlet, chemical shift can vary.
-
-
13C NMR (in CDCl3):
-
Carbonyl carbon of the ester: ~170-175 ppm
-
Aromatic carbons: ~125-140 ppm
-
C1 carbon: ~55-60 ppm
-
OCH3 carbon: ~52-53 ppm
-
C3 and C4 carbons: ~28-45 ppm
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch: ~3300-3400 cm-1 (broad)
-
C=O stretch (ester): ~1730-1750 cm-1
-
C-H stretches (aromatic and aliphatic): ~2800-3100 cm-1
-
C=C stretches (aromatic): ~1450-1600 cm-1
-
-
Mass Spectrometry (MS):
-
Expected [M+H]+ for C11H13NO2: m/z = 192.1025
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst; low quality of methyl glyoxylate; insufficient reaction time or temperature. | Use a stronger acid (e.g., TFA); use freshly prepared or high-purity methyl glyoxylate; increase reaction time and/or temperature. |
| Formation of multiple byproducts | Side reactions due to overly harsh conditions; instability of the starting materials or product. | Use milder conditions (Protocol 1); ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive. |
| Difficulty in purification | Co-elution of impurities with the product. | Optimize the eluent system for column chromatography; consider derivatization of the product (e.g., N-acylation) to alter its polarity for easier separation, followed by deprotection. |
Conclusion
The Pictet-Spengler reaction is a powerful and reliable method for the synthesis of this compound. By carefully selecting the reaction conditions, researchers can achieve good yields of this valuable synthetic intermediate. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in drug discovery and development to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride | C11H14ClNO2 | CID 42614607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
Asymmetric Synthesis of Chiral Methyl 1,2,3,4-Tetrahydroisoquinoline-1-carboxylate: An Application and Protocol Guide
Introduction: The Significance of Chiral 1-Carboxy-Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif frequently encountered in a vast array of natural products and pharmacologically active compounds. The introduction of a chiral center at the C1 position, particularly bearing a carboxylate group, unlocks access to a class of constrained α-amino acid derivatives with significant therapeutic potential. These molecules serve as crucial building blocks in medicinal chemistry, finding applications in the development of novel therapeutics for a range of diseases, including neurological and cardiovascular conditions.[1][2][3] The precise stereochemical control during the synthesis of these compounds is paramount, as the biological activity of enantiomers can differ significantly. This guide provides a detailed exploration of the asymmetric synthesis of a key representative of this class, Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, offering both established protocols and insights into modern catalytic approaches.
Strategic Approaches to Asymmetric Synthesis
The asymmetric construction of the chiral C1-carboxy-substituted THIQ core can be achieved through several elegant strategies. The classical and most prominent method is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[4][5] Achieving high enantioselectivity in this transformation is the central challenge and has been addressed through various innovative approaches:
-
Chiral Auxiliaries: This traditional yet robust method involves the temporary attachment of a chiral molecule to the starting material to direct the stereochemical outcome of the Pictet-Spengler cyclization. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product.
-
Organocatalysis: The emergence of chiral organocatalysis has revolutionized asymmetric synthesis. Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have proven to be highly effective in catalyzing the Pictet-Spengler reaction with high enantioselectivity.[6] These catalysts operate by activating the iminium ion intermediate within a chiral environment.
-
Biocatalysis: Nature's catalysts, enzymes, offer unparalleled stereoselectivity. Enzymes such as norcoclaurine synthase (NCS) catalyze the Pictet-Spengler reaction in biological systems to produce isoquinoline alkaloids.[7][8] While highly selective, the substrate scope of wild-type enzymes can be a limitation.
-
Phase-Transfer Catalysis: This method utilizes chiral phase-transfer catalysts to shuttle reactants between immiscible phases, creating a chiral environment for the key bond-forming step.
This guide will focus on providing a detailed protocol for a diastereoselective synthesis utilizing a chiral auxiliary, a method with well-documented procedures and reliable outcomes. Furthermore, we will present a representative protocol for a modern organocatalytic approach using a chiral phosphoric acid, highlighting the forefront of research in this field.
Methodology 1: Diastereoselective Synthesis via a Chiral Auxiliary Approach
This protocol is adapted from a well-established diastereoselective synthesis of the closely related (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which can be readily esterified to the target methyl ester.[2][3] This approach leverages a chiral auxiliary to control the stereochemistry of the key cyclization step.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate in peptide synthesis
Application Note & Protocol
Topic: Strategic Incorporation of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate into Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rational design of peptide-based therapeutics increasingly relies on the use of conformationally constrained amino acid analogs to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low receptor affinity.[1] this compound (Me-THIQ-1-COOH), a rigid scaffold mimicking the structure of aromatic amino acids like Phenylalanine, offers a powerful tool for locking a peptide backbone into a defined, bioactive conformation. This guide provides a comprehensive overview of the strategic use of Me-THIQ-1-COOH in solid-phase peptide synthesis (SPPS). It details the rationale behind its application, provides validated, step-by-step protocols for its efficient incorporation, and offers expert insights into overcoming the unique challenges posed by this sterically hindered secondary amino acid, such as slow coupling kinetics and potential side reactions.
Introduction: The Imperative of Conformational Constraint in Peptide Drug Design
Native peptides, while exhibiting high potency and selectivity, often fail as therapeutic agents due to two primary liabilities: conformational flexibility and susceptibility to proteolysis.[2] In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers. Upon binding to its target, it must adopt a single, specific "bioactive" conformation, a process that incurs a significant entropic penalty, thereby weakening binding affinity.[1] Furthermore, the extended conformations of peptides are readily recognized and cleaved by proteases, leading to short in-vivo half-lives.
Introducing conformational constraints is a proven strategy to address these limitations. By incorporating rigid amino acid surrogates, the peptide can be pre-organized into its bioactive structure.[3] This structural rigidification offers several key advantages:
-
Enhanced Binding Affinity: By minimizing the entropic cost of binding, a constrained peptide can exhibit significantly higher affinity for its target receptor.[1]
-
Increased Metabolic Stability: The rigid structure can sterically hinder the approach of proteases, dramatically improving the peptide's resistance to enzymatic degradation.
-
Improved Selectivity: Locking the peptide into a specific conformation can enhance its selectivity for a particular receptor subtype, reducing off-target effects.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is an exemplary constrained mimetic of Phenylalanine or Tyrosine.[4][5] Specifically, this compound provides a unique building block where the α-carbon is part of the rigid bicyclic ring system. Its incorporation into a peptide chain presents distinct challenges due to the steric hindrance of the secondary amine, necessitating specialized protocols for efficient synthesis.
The Building Block: Fmoc-Me-THIQ-1-COOH
For use in standard solid-phase peptide synthesis (SPPS), the secondary amine of Me-THIQ-1-COOH must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to the coupling conditions but readily cleaved by a mild base (e.g., piperidine) to allow for chain elongation.[6][7]
Caption: Structure of Fmoc-protected this compound.
Core Protocol: Solid-Phase Incorporation of Fmoc-Me-THIQ-1-COOH
This protocol outlines the manual incorporation of the sterically hindered Fmoc-Me-THIQ-1-COOH onto a resin-bound peptide chain using potent coupling reagents.
Rationale for Reagent Selection
The N-alkylated (secondary amine) nature and the bicyclic structure of THIQ make it a sterically demanding amino acid. Standard carbodiimide-based coupling reagents like DCC or DIC are often inefficient and can lead to significant racemization.[8][9] Therefore, the use of more potent onium salt-based coupling reagents is mandatory for achieving high coupling efficiency.[10] Reagents like HATU, HCTU, or PyAOP are highly recommended as they form highly reactive acyl-uronium/phosphonium species that can overcome the steric barrier.[9][11]
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Reagent Name | Full Name | Rationale for Use |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Excellent for hindered couplings, minimizes racemization, especially with the addition of HOAt.[9] |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Highly efficient and fast-acting. A cost-effective alternative to HATU with similar performance. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for coupling N-methylated (secondary) amino acids.[10] |
Materials and Reagents
-
Peptide-resin (e.g., Rink Amide, pre-swollen in DMF)
-
Fmoc-Me-THIQ-1-COOH
-
Coupling Reagent (HATU, HCTU, or PyAOP)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser Test Kit (or other ninhydrin-based test)
-
Solid Phase Synthesis Vessel
Step-by-Step Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for coupling Fmoc-Me-THIQ-1-COOH.
Protocol Steps:
-
Resin Preparation: Start with the pre-swollen peptide-resin in the synthesis vessel, from which the N-terminal Fmoc group of the previous amino acid has been removed.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10-20 minutes.
-
Drain and repeat the treatment once more.
-
-
Washing: Wash the resin extensively to remove all traces of piperidine. A typical wash cycle is DMF (x3), DCM (x3), DMF (x3).
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Me-THIQ-1-COOH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for at least 2 hours. For a sterically hindered residue like this, longer coupling times (4 hours to overnight) may be necessary.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (x5) to remove excess reagents and byproducts.
-
Confirmation of Completion (Kaiser Test):
-
Take a small sample of the resin beads and perform a Kaiser test.
-
Negative Result (Colorless/Yellow beads): The coupling is complete. Proceed to the next step.
-
Positive Result (Blue beads): The coupling is incomplete. Proceed to step 8a.
-
-
Follow-up Action:
-
8a. Incomplete Coupling (Recouple): Immediately repeat the coupling procedure (steps 4-7) with a fresh solution of activated Fmoc-Me-THIQ-1-COOH. A second coupling is often required for such residues.[8]
-
8b. Complete Coupling: Proceed with the synthesis by deprotecting the Fmoc group of the newly added THIQ residue to couple the next amino acid.
-
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all amino acid side-chain protecting groups must be removed.
Protocol:
-
Preparation: Wash the final peptide-resin with DCM (x3) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the other amino acids in your sequence. A standard, robust cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For simpler peptides without sensitive residues like Cys, Met, or Trp, a mixture of TFA/TIS/Water (95:2.5:2.5) is often sufficient. The triisopropylsilane (TIS) acts as a scavenger to trap reactive cations generated during deprotection.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Stir or agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether or methyl tert-butyl ether (MTBE).
-
A white precipitate (the crude peptide) should form.
-
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Purification: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Expert Insights
Incorporating sterically hindered residues can be challenging. Below is a guide to common problems and their solutions.
Caption: Troubleshooting flowchart for incomplete coupling of hindered amino acids.
Table 2: Advanced Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Diketopiperazine Formation | If the THIQ residue is at position 2 (N-terminal is Xaa-THIQ-...), the free amine can attack the preceding carbonyl, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[12][13] | • Immediately couple the third amino acid after deprotecting the THIQ residue. • Use Fmoc-dipeptide building blocks (e.g., Fmoc-Xaa-THIQ-OH) to bypass the vulnerable intermediate. |
| Peptide Aggregation | During elongation, the growing peptide chain can fold and aggregate on the resin, blocking reactive sites. | • Microwave Synthesis: Use a microwave peptide synthesizer to deliver energy that disrupts aggregation and accelerates coupling.[8] • Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) instead of or mixed with DMF, as it can be better at solubilizing aggregated sequences. |
| Racemization | Over-activation or the presence of excess base can lead to epimerization at the α-carbon. | • Use an additive like 1-hydroxy-7-azabenzotriazole (HOAt) with your coupling reagent. • Avoid excessive pre-activation times. • Ensure the correct stoichiometry of DIPEA is used; excess base can promote racemization. |
Conclusion
This compound is a valuable building block for introducing conformational rigidity into peptides, thereby enhancing their therapeutic potential. While its sterically hindered nature demands a departure from standard peptide synthesis protocols, its successful incorporation is readily achievable through the strategic use of potent coupling reagents, extended reaction times, and diligent monitoring of reaction completion. By following the detailed protocols and troubleshooting guides presented here, researchers can effectively leverage this powerful tool in the design and synthesis of next-generation peptidomimetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spontaneous degradation via diketopiperazine formation of peptides containing a tetrahydroisoquinoline-3-carboxylic acid residue in the 2-position of the peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid at position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Introduction: The Significance of N-Alkylated Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3] N-alkylation of the THIQ core, particularly at the secondary amine, is a critical synthetic step that allows for the modulation of a compound's biological and physicochemical properties.[4][5] This modification can influence receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic profiles. Consequently, robust and versatile protocols for N-alkylation are of paramount interest to researchers in drug discovery and development.[2][6]
This guide provides detailed protocols and expert insights into the N-alkylation of a key THIQ intermediate, methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. We will explore two primary, field-proven methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind experimental choices, self-validating system designs, and comprehensive referencing are central to this document, ensuring both scientific integrity and practical applicability for researchers.
Foundational Chemistry: Understanding the N-Alkylation Process
The nitrogen atom in the tetrahydroisoquinoline ring system possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles. This fundamental reactivity underpins the common strategies for N-alkylation.
Reductive Amination: A Versatile and Controlled Approach
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[7][8] The process involves the reaction of the secondary amine of the THIQ with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[1][7]
A key advantage of this method is its versatility, allowing for the introduction of a diverse range of alkyl groups depending on the chosen carbonyl compound. Furthermore, the use of mild reducing agents that selectively reduce the iminium ion over the starting carbonyl compound minimizes side reactions and enhances product yields.[9][10][11]
Direct Alkylation: A Classic SN2 Pathway
Direct alkylation involves the reaction of the secondary amine with an alkyl halide (or other electrophiles like alkyl sulfonates) via a bimolecular nucleophilic substitution (SN2) mechanism.[12][13][14] In this reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.[12]
While conceptually straightforward, this method can be complicated by over-alkylation, where the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[12][13][15] Careful control of stoichiometry and reaction conditions is therefore crucial for achieving selective mono-alkylation.[16]
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is favored for its mild conditions and broad substrate scope. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a selective reducing agent that is particularly effective for reductive aminations, as it is less reactive towards aldehydes and ketones than the intermediate iminium ion.[9][17][18]
Workflow Diagram:
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes to neutralize any remaining acetic acid and decompose the excess borohydride.
-
Trustworthiness Check: The quenching step is crucial for safety and to ensure a clean extraction. The evolution of gas (H₂) will be observed.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting secondary amine |
| Aldehyde or Ketone | 1.1 | Source of the N-alkyl group |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Selective reducing agent for the iminium ion |
| 1,2-Dichloroethane (DCE) | - | Anhydrous, aprotic solvent |
| Saturated Sodium Bicarbonate (aq) | - | Quenching and neutralization agent |
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol is a classic SN2 reaction suitable for introducing primary and some secondary alkyl groups. The choice of base is critical to deprotonate the ammonium salt formed after the initial alkylation, regenerating the nucleophilic amine.
Reaction Mechanism Diagram:
Caption: SN2 mechanism for direct N-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) (0.2 M), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Expert Insight: A polar aprotic solvent is used to solvate the ions formed during the reaction without interfering with the nucleophile. K₂CO₃ is a mild inorganic base suitable for many applications, while DIPEA is a sterically hindered organic base that is less likely to compete as a nucleophile.[16]
-
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 equiv.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Trustworthiness Check: The reaction temperature may need to be optimized depending on the reactivity of the alkyl halide. Less reactive halides may require higher temperatures or longer reaction times.
-
-
Work-up: Cool the reaction mixture to room temperature. If an inorganic base was used, filter off the solid. If an organic base was used, dilute the reaction mixture with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography and characterize the final compound as described in Protocol 1.
Quantitative Data Summary:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting secondary amine |
| Alkyl Halide (R-X) | 1.1 | Electrophilic source of the N-alkyl group |
| Potassium Carbonate (K₂CO₃) or DIPEA | 2.0 or 1.5 | Base to neutralize the formed ammonium salt |
| Acetonitrile (MeCN) or DMF | - | Polar aprotic solvent |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently reactive alkylating agent (Protocol 2). Sterically hindered carbonyl or amine (Protocol 1). | Increase reaction temperature or switch to a more reactive alkyl iodide (Protocol 2). Use a Lewis acid catalyst like Ti(Oi-Pr)₄ (Protocol 1).[1] |
| Over-alkylation (Protocol 2) | The N-alkylated product is more nucleophilic than the starting material. | Use a strict 1.0:1.0 stoichiometry of amine to alkyl halide. Add the alkyl halide slowly to the reaction mixture. Consider reductive amination as an alternative.[15] |
| Side Reactions (e.g., Elimination) | The base used is too strong or sterically unhindered (Protocol 2). | Switch to a milder or more sterically hindered base (e.g., from K₂CO₃ to Cs₂CO₃ or DIPEA). |
| Difficult Purification | Formation of closely related byproducts. Incomplete reaction. | Optimize reaction conditions for higher conversion. Employ high-performance liquid chromatography (HPLC) for purification if necessary. |
Conclusion
The N-alkylation of this compound is a fundamental transformation in the synthesis of novel bioactive compounds. Both reductive amination and direct alkylation offer effective and reliable pathways to a diverse range of N-substituted derivatives. The choice of method will depend on the desired alkyl substituent, the scale of the reaction, and the available reagents. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in these protocols, researchers can confidently and efficiently synthesize their target molecules, paving the way for further investigation in drug discovery and development programs.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. journaljpri.com [journaljpri.com]
- 6. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 13. Amine alkylation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
Application Note: Strategic Derivatization of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate for Bioassay Screening
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activities.[1] THIQ-based molecules have demonstrated a remarkable therapeutic spectrum, including potent antitumor, anticancer, antiviral, and neuroprotective properties.[1][2][3][4] Natural alkaloids and their synthetic analogs containing the THIQ core are integral to numerous pharmacological processes and have progressed into clinical trials, particularly in oncology.[5][6]
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate serves as an ideal and versatile starting point for chemical library synthesis. Its structure presents two primary, chemically distinct handles for modification: the secondary amine at the N-2 position and the methyl ester at the C-1 position. This dual reactivity allows for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the structure-activity relationship (SAR).
This guide provides a comprehensive framework for the strategic derivatization of this scaffold, complete with detailed synthetic protocols and a corresponding cascade of bioassays to identify and validate novel therapeutic leads.
Rationale for Derivatization: Exploring Chemical Space for Biological Function
The fundamental goal of derivatization is to systematically alter the physicochemical properties of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic profile. For the this compound core, modifications at the N-2 and C-1 positions can profoundly influence molecular interactions with biological targets.
-
N-2 Position (Secondary Amine): This site is highly amenable to modifications such as N-acylation, N-sulfonylation, and N-alkylation.[7][8] Introducing acyl or sulfonyl groups can introduce hydrogen bond acceptors and modulate the electronic nature of the nitrogen. Varying the attached R-group allows for fine-tuning of lipophilicity and steric bulk, which are critical for optimizing target engagement and cell permeability.
-
C-1 Position (Carboxylate): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor for amide bond formation with a wide array of amines.[9][10][11] This introduces a second vector for diversity, creating derivatives with altered charge states, hydrogen bonding capabilities, and potential for new interactions within a target's binding pocket.
The systematic combination of modifications at these two positions allows for the generation of a comprehensive library to probe the SAR and identify key structural features required for potency and selectivity.[7][12]
Figure 1: General workflow for the derivatization of the core scaffold.
Synthetic Protocols
The following protocols are designed to be robust and broadly applicable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for N-Acylation
This protocol describes the reaction of the secondary amine with an acyl chloride.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Inert Atmosphere: Place the reaction flask under an inert atmosphere (Nitrogen or Argon) and cool to 0 °C in an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the stirred solution.
-
Acylating Agent: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.
Protocol 2: Hydrolysis of the C-1 Methyl Ester
This protocol converts the ester to a carboxylic acid, a key intermediate for amide coupling.
-
Dissolution: Dissolve the starting ester (N-protected or unprotected, 1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (approx. 0.2 M).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture vigorously at room temperature for 2-6 hours, monitoring by TLC.
-
Quenching: Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF.
-
Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol 3: Amide Coupling of the C-1 Carboxylic Acid
This protocol utilizes the product from Protocol 2 to form a diverse range of amides.
-
Dissolution: Dissolve the carboxylic acid (from Protocol 2, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Reagent Addition: To the solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq), the desired primary or secondary amine (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 6-18 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the final amide derivative.
Bioassay Screening Cascade
A tiered approach is essential for efficiently screening the synthesized library. The cascade begins with broad cytotoxicity and primary efficacy assays, followed by more specific mechanism-of-action studies for the most promising "hit" compounds.
Figure 2: A tiered workflow for identifying lead candidates from the library.
Protocol 4.1: MTT Cell Viability / Cytotoxicity Assay
This assay is crucial for determining the concentration at which a compound is toxic to host cells (CC₅₀), a prerequisite for all subsequent activity assays.
-
Cell Seeding: Seed host cells (e.g., Vero E6 for antiviral assays, HeLa for anticancer assays) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours (matching the duration of the planned efficacy assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Protocol 4.2: Antiviral Plaque Reduction Assay
This is a functional assay to quantify a compound's ability to inhibit viral infection and spread.[13]
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 6-well plate to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum. Wash the cells with PBS and overlay with 2 mL of a semi-solid medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO₂, until plaques are visible in the virus-only control wells.
-
Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The 50% effective concentration (EC₅₀) is the concentration that reduces plaque formation by 50%.[13]
Data Presentation and Interpretation
Systematic data organization is key to elucidating SAR. All quantitative data should be summarized in tables for easy comparison.
Key Metrics:
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of host cells.
-
IC₅₀/EC₅₀ (50% Inhibitory/Effective Concentration): The concentration of a compound required to achieve 50% of the desired biological effect (e.g., inhibition of cancer cell growth or viral replication).
-
Selectivity Index (SI): Calculated as SI = CC₅₀ / IC₅₀ . This ratio is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for the therapeutic target over the host cells, making the compound a more promising drug candidate.
Table 1: Representative Data for a Hypothetical THIQ Derivative Library
| Compound ID | N-2 Substituent | C-1 Substituent | CC₅₀ (µM) on Vero E6 | EC₅₀ (µM) vs. Virus X | Selectivity Index (SI) |
|---|---|---|---|---|---|
| THIQ-001 | -COCH₃ | -OCH₃ | >100 | 85.2 | <1.2 |
| THIQ-002 | -CO-Ph | -OCH₃ | 92.5 | 15.3 | 6.0 |
| THIQ-003 | -CO-Ph | -NH-CH₂-Ph | 75.1 | 3.1 | 24.2 |
| THIQ-004 | -SO₂-Ph | -OCH₃ | >100 | 22.7 | >4.4 |
| THIQ-005 | -SO₂-Ph | -NH-CH₂-Ph | 68.4 | 9.8 | 7.0 |
| Control | Chloroquine | - | 44.9 | 4.5 | 10.0 |
Data are hypothetical and for illustrative purposes only.
From the example data in Table 1, compound THIQ-003 emerges as a promising "hit." It displays potent antiviral activity (EC₅₀ = 3.1 µM) and a high selectivity index (SI = 24.2), indicating it is over 24 times more potent against the virus than it is toxic to the host cells. This compound would be prioritized for further investigation in secondary assays, such as time-of-addition studies, to determine its mechanism of action (e.g., inhibition of viral entry vs. post-entry replication).[14][15]
Conclusion
The this compound scaffold is a highly valuable starting point for the discovery of novel bioactive compounds. The synthetic protocols and bioassay cascades detailed in this application note provide a robust and logical framework for researchers to create and evaluate diverse chemical libraries. By systematically modifying the N-2 and C-1 positions and interpreting the resulting bioactivity data through the lens of the selectivity index, scientists can efficiently identify promising lead candidates for further development in antiviral, anticancer, and neuroprotective research programs.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate as a Versatile Chiral Building Block in Synthesis
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structural motif in a vast array of natural products, particularly isoquinoline alkaloids, and medicinally active compounds.[1][2][3] Recognized by medicinal chemists as a "privileged scaffold," its rigid, three-dimensional structure is adept at presenting functional groups in precise orientations for interacting with biological targets.[2][4] This has led to the development of THIQ-based therapeutics for conditions ranging from neurodegenerative disorders to infectious diseases.[1][3][4]
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate emerges as a particularly valuable building block for drug discovery and synthetic chemistry. It strategically combines three key points of functionality:
-
A chiral center at the C-1 position, allowing for the development of stereospecific pharmaceuticals.
-
A secondary amine at the N-2 position, which is readily derivatized to introduce molecular diversity.
-
A methyl ester at the C-1 position, serving as a versatile chemical handle for chain extension, reduction, or conversion to other functional groups.
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its key transformations, empowering researchers to leverage its full potential in their synthetic programs.
Physicochemical Properties and Handling
| Property | Data |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | Typically an off-white to pale yellow solid or oil |
| Key Functional Groups | Secondary Amine, Methyl Ester, Aromatic Ring |
| Chirality | Chiral at C-1; available as racemate or as (R) and (S) enantiomers |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep container tightly closed when not in use.
-
For long-term storage, refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation and degradation.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Foundational Synthesis: Accessing the Core Scaffold
While this guide focuses on the use of the title compound, understanding its synthesis provides crucial context. The premier method for constructing the THIQ skeleton is the Pictet-Spengler reaction .[5][6] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization.[5][7]
Caption: General workflow of the Pictet-Spengler Reaction.
For synthesizing 1-carboxy-substituted THIQs, a common strategy involves using a glyoxylic acid equivalent in the Pictet-Spengler reaction with a phenethylamine derivative. The resulting carboxylic acid can then be esterified to yield the methyl ester building block.
Key Synthetic Transformations and Protocols
The true power of this compound lies in its capacity for systematic and predictable derivatization at its two primary functional handles.
Derivatization at the N-2 Position
Modification of the secondary amine is a cornerstone of library synthesis, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).[3]
Caption: Key synthetic transformations at the N-2 position.
Protocol 1: General Procedure for N-Acylation
This protocol describes the formation of an amide bond at the N-2 position using an acyl chloride.
-
Rationale: N-acylation is a robust and high-yielding reaction that introduces amide functionalities, which are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. This method can be used to synthesize a wide range of derivatives for SAR studies.[8]
-
Step-by-Step Methodology:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), to a concentration of approximately 0.1 M.
-
Base Addition: Add a non-nucleophilic base, such as Triethylamine (Et₃N, 1.5 equiv) or Diisopropylethylamine (DIPEA, 1.5 equiv), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Slowly add the desired Acyl Chloride (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.
-
Transformations of the C-1 Carboxylate Group
The methyl ester at C-1 is not merely a placeholder; it is a gateway to several crucial functional groups.
Caption: Major synthetic pathways for the C-1 methyl ester.
Protocol 2: Saponification to the Carboxylic Acid
This protocol details the hydrolysis of the methyl ester to its corresponding carboxylic acid, a critical intermediate for amide coupling.
-
Rationale: The carboxylic acid is a more versatile precursor for forming amide bonds with a diverse range of amines using standard peptide coupling reagents. This two-step sequence (hydrolysis then coupling) provides greater flexibility than direct amidation of the ester.
-
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or DCM) to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl until the pH is ~2-3. A precipitate of the carboxylic acid product may form.
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which can often be used in the next step without further purification.
-
Protocol 3: Amide Coupling with the Carboxylic Acid
This protocol describes the formation of a C-1 amide from the acid generated in Protocol 2.
-
Rationale: Amide bond formation is one of the most important reactions in medicinal chemistry. Using modern coupling reagents like HATU provides high yields, minimizes racemization of the chiral C-1 center, and tolerates a broad range of amine substrates.
-
Step-by-Step Methodology:
-
Setup: In a dry flask under an inert atmosphere, dissolve the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.1 equiv), a coupling agent such as HATU (1.1 equiv), and a non-nucleophilic base like DIPEA (3.0 equiv).
-
Reaction: Stir the mixture at room temperature for 4-18 hours. Monitor the reaction for completion by LC-MS.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or preparative HPLC.
-
Application in Asymmetric Synthesis
The C-1 position of the THIQ scaffold is a stereocenter. Utilizing enantiomerically pure (S)- or (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a powerful strategy for the asymmetric synthesis of complex chiral targets.[9][10][11] This approach ensures that the chirality is installed early in the synthetic sequence and carried through subsequent transformations, which is highly efficient and cost-effective.
Table of Representative Bioactive Scaffolds Derived from THIQ-1-Carboxylates:
| Compound Class / Target | Therapeutic Area | Synthetic Relevance of THIQ-1-COOH Building Block | Representative References |
| Ecteinascidin Analogues | Anticancer | The THIQ core forms a significant portion of these marine natural products. | [12] |
| Crispine A Analogues | Antitumor / DNA Intercalators | The enantioselective synthesis often relies on a chiral THIQ precursor. | [1] |
| Acetylcholinesterase Inhibitors | Alzheimer's Disease | The THIQ scaffold serves as a template for designing inhibitors that fit into the enzyme's active site. | [8] |
| Dopamine Receptor Ligands | Neurological Disorders | The rigid THIQ structure mimics aspects of dopamine, allowing for potent and selective receptor binding. | [10][13] |
Summary and Outlook
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategically placed functional groups—a modifiable secondary amine and a versatile ester at a chiral center—provide a robust platform for generating diverse libraries of complex molecules. The protocols outlined in this guide offer reliable and reproducible methods for leveraging this scaffold's full potential, from fundamental derivatization to the asymmetric synthesis of biologically active compounds. Future applications will undoubtedly expand into areas like peptide mimetics, constrained amino acid synthesis, and the development of novel asymmetric methodologies.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
Topic: Analytical Methods for Quantifying Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given its structural relation to bioactive tetrahydroisoquinoline (THIQ) alkaloids, robust and sensitive quantification methods are essential for research and development.[1] This application note details two primary analytical methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. We provide detailed, step-by-step protocols, method validation parameters, and expert insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Analytical Rationale
This compound belongs to the THIQ class of compounds, which are recognized as "privileged scaffolds" in drug discovery due to their wide range of biological activities.[1] Accurate quantification is paramount for pharmacokinetic studies, reaction monitoring, and quality control. The analytical challenge lies in achieving high sensitivity and selectivity, often in complex matrices.
Method Selection Causality:
-
LC-MS/MS is presented as the primary method. Its principal advantages are exceptional sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM), and the ability to analyze the compound directly without chemical modification.[2][3] This is particularly beneficial for polar, non-volatile compounds like the target analyte.
-
GC-MS is offered as a powerful alternative. While requiring a derivatization step to increase the analyte's volatility and thermal stability, GC offers excellent chromatographic resolution.[4][5] Derivatization, typically silylation, caps the polar secondary amine group, improving peak shape and preventing on-column degradation.[5]
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for high-sensitivity quantification and is ideal for demanding applications such as trace-level analysis in biological matrices or reaction kinetics.
Principle
The analyte is separated from the sample matrix using reversed-phase liquid chromatography and is subsequently ionized, typically via electrospray ionization (ESI). Quantification is performed using a triple quadrupole mass spectrometer operating in MRM mode, which provides outstanding selectivity by monitoring a specific precursor-to-product ion transition.[2][6]
Materials and Reagents
-
Analyte: this compound reference standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal (e.g., this compound-d4). If unavailable, a compound like 1-methyl-1,2,3,4-tetrahydroisoquinoline can be used.[2]
-
Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water.
-
Mobile Phase Additive: Formic acid or Ammonium formate.[2]
-
Extraction: Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for complex samples.[2]
Experimental Protocol: LC-MS/MS
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte and IS in methanol.
-
Create a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 0.1 ng/mL to 1000 ng/mL).
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of the sample (e.g., plasma, quenched reaction mixture), add 10 µL of the IS working solution.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
Condition an SPE cartridge with 1 mL methanol followed by 1 mL water.
-
Load the sample onto the cartridge.
-
Wash with 1 mL water, followed by 1 mL methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
Instrumental Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer with ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Predicted):
-
Analyte: The protonated molecule [M+H]⁺ for this compound (C₁₁H₁₃NO₂) has a theoretical m/z of 192.1. A plausible fragmentation would involve the loss of the methyl carboxylate group, leading to a product ion around m/z 132.1.
-
Q1: 192.1 -> Q3: 132.1 (Quantifier), plus a secondary transition for confirmation.
-
-
Internal Standard: Determined based on its structure.
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a linear regression with a 1/x weighting.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
-
LC-MS/MS Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document provides in-depth, field-proven insights based on established chemical principles.
Overview of Synthetic Strategies
The most direct and widely employed method for synthesizing 1-substituted THIQ derivatives like the target compound is the Pictet-Spengler reaction .[3][4] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[4][5]
An alternative, though less direct for this specific target, is the Bischler-Napieralski reaction . This method starts with a β-arylethylamide, which is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline.[3][6][7] This intermediate must then be reduced to yield the desired THIQ scaffold.[1][3]
This guide will primarily focus on optimizing the Pictet-Spengler approach due to its efficiency for synthesizing the title compound.
Core Reaction: The Pictet-Spengler Synthesis
The Pictet-Spengler reaction for this compound typically proceeds by reacting a suitable phenethylamine derivative with a glyoxylate ester in the presence of an acid catalyst. The reaction mechanism involves the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion that undergoes intramolecular electrophilic aromatic substitution to form the THIQ ring.[3][8]
Caption: Mechanism of the Pictet-Spengler reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Pictet-Spengler reaction is resulting in a very low yield, or I'm recovering only starting materials. What are the likely causes and how can I fix this?
A: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[9] If the medium is not acidic enough, this key intermediate will not form in sufficient concentration.
-
Solution: While classical conditions use strong mineral acids like HCl, these can be harsh.[5] Consider using trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[9][10] The optimal catalyst often depends on the specific substrate. For highly activated aromatic rings (with electron-donating groups), the reaction can proceed under milder conditions.[8][11]
-
-
Decomposition of Starting Materials: Phenethylamine derivatives can be sensitive to the harsh acidic conditions and elevated temperatures often used, leading to degradation.
-
Solution: Begin with milder reaction conditions (e.g., room temperature) and monitor the reaction by TLC or LC-MS. If no product is forming, gradually increase the temperature.[9] Alternatively, a two-step procedure can be effective: first, form the Schiff base intermediate under neutral conditions, then add the acid catalyst for the cyclization step.[12]
-
-
Poor Reagent or Solvent Quality: Water is detrimental to the reaction as it can hydrolyze the Schiff base and iminium ion intermediates, preventing cyclization. Impurities in the aldehyde can also lead to side reactions.
-
Solution: Ensure all reagents are pure and solvents are anhydrous. Use freshly distilled aldehydes or glyoxylate esters. Dry solvents using standard laboratory procedures (e.g., distillation over a drying agent or passage through an activated alumina column).
-
-
Reaction Equilibrium: The initial condensation to form the Schiff base is a reversible reaction.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the carbonyl compound to push the equilibrium towards the intermediate.[12] If feasible, removing the water formed during this step (e.g., with a Dean-Stark apparatus for higher-boiling solvents) can also significantly improve yields.
-
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Significant Side Product Formation
Q: My reaction produces the desired product, but TLC and NMR show multiple significant impurities. What are these side products and how can I minimize them?
A: Side product formation is often a result of reaction conditions being too harsh or the presence of reactive functional groups.
Possible Causes & Solutions:
-
Oxidation: The THIQ product can be susceptible to oxidation, especially if the reaction is heated in the presence of air for extended periods. This can lead to the formation of the corresponding dihydroisoquinoline or fully aromatic isoquinoline.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9]
-
-
Over-alkylation/Acylation: If the nitrogen of the phenethylamine starting material is not protected, it can potentially react further.
-
Solution: This is less common in the Pictet-Spengler reaction itself but can be an issue in related syntheses. Using the primary amine directly is standard. Ensure correct stoichiometry to avoid unwanted side reactions with the starting materials.
-
-
Polymerization of the Aldehyde: Aldehydes, especially formaldehyde, can polymerize under acidic conditions.
-
Solution: Add the aldehyde slowly to the reaction mixture. Using a stable source of formaldehyde, like 1,3,5-trioxane, can also mitigate this issue as it depolymerizes in situ under acidic conditions.[11]
-
Issue 3: Product Purification Challenges
Q: I've confirmed product formation, but I am struggling to isolate it in a pure form. The crude product is an oil that won't crystallize. What are the best purification strategies?
A: Purification of THIQ derivatives can be challenging due to their basic nature and tendency to exist as oils.
Recommended Purification Methods:
-
Column Chromatography: This is the most common method for purifying THIQ derivatives.
-
Typical Stationary Phase: Silica gel is standard.
-
Typical Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To prevent the basic amine product from streaking on the acidic silica gel, it is often necessary to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.
-
-
Salt Formation and Crystallization: If the freebase is an oil, converting it to a salt can often induce crystallization, providing a highly effective purification step.
-
Procedure: Dissolve the crude oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. The resulting hydrochloride salt can then be collected by filtration, washed with cold solvent, and dried. The pure freebase can be recovered by dissolving the salt in water, basifying with a base like NaHCO₃ or NaOH, and extracting with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which is a better method for this synthesis, Pictet-Spengler or Bischler-Napieralski? The Pictet-Spengler reaction is the most direct and efficient method for synthesizing this compound. The Bischler-Napieralski reaction produces a 3,4-dihydroisoquinoline, which requires an additional reduction step to yield the THIQ core, adding complexity and potentially lowering the overall yield.[1][3]
Q2: How do substituents on the aromatic ring of the phenethylamine affect the reaction? The Pictet-Spengler reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxy (-OH) on the aromatic ring activate it, making the cyclization step faster and allowing the reaction to proceed under milder conditions.[8][12] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and generally require harsher conditions or may prevent the reaction altogether.
Q3: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system similar to what you plan for column chromatography (e.g., 30-50% ethyl acetate in hexanes with 1% triethylamine). Stain the plate with a suitable visualizing agent like potassium permanganate or ninhydrin to see the starting amine and product. For more quantitative analysis, taking aliquots for LC-MS or ¹H NMR analysis is recommended.
Experimental Protocols & Data
Protocol: Pictet-Spengler Synthesis of this compound
This is a representative protocol and may require optimization for specific substrates and scales.
-
Reaction Setup: To a solution of the appropriate β-phenethylamine derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add methyl glyoxylate (1.1 eq).
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C) and add trifluoroacetic acid (TFA) (2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be required.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography or salt crystallization as described in the troubleshooting section.
Table 1: Typical Reaction Parameters
| Parameter | Condition | Rationale & Notes |
| Starting Materials | β-arylethylamine, Aldehyde/Ketone | The electronic nature of the aryl ring is critical; EDGs are preferred.[8][12] |
| Catalyst | Protic Acid (TFA, HCl) or Lewis Acid (BF₃·OEt₂) | Choice depends on substrate reactivity and sensitivity.[9] |
| Solvent | Anhydrous DCM, Toluene, Acetonitrile | Must be anhydrous to prevent hydrolysis of intermediates. |
| Temperature | 0 °C to Reflux | Start with mild conditions and increase as needed.[9] |
| Reaction Time | 4 - 48 hours | Monitor by TLC/LC-MS to determine completion. |
| Expected Yield | 40 - 95% | Highly dependent on substrate and optimized conditions.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
Navigating the Nuances of the Pictet-Spengler Reaction: A Technical Guide to Side Reactions in Tetrahydroisoquinoline Synthesis
Welcome to the Technical Support Center for the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful cyclization reaction. Here, we move beyond the textbook mechanism to address the practical challenges and subtle side reactions that can arise during your experiments. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to optimize your yields, control stereochemistry, and ensure the integrity of your target molecules.
The Pictet-Spengler reaction, a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds, involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form the THIQ scaffold.[1][2] While elegant in its simplicity, the reaction's outcome is highly sensitive to substrate electronics, steric factors, and reaction conditions. This sensitivity can lead to a variety of side reactions, impacting purity, yield, and stereochemical outcome.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench. We will explore the causality behind these experimental challenges and provide validated protocols to overcome them.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Diastereoselectivity - "My reaction is producing a mixture of cis and trans diastereomers. How can I control the stereochemical outcome?"
Answer: The formation of diastereomers at the newly formed chiral center (C-1) is one of the most common challenges in the Pictet-Spengler reaction when using an aldehyde other than formaldehyde with a chiral β-arylethylamine (like tryptophan derivatives).[3] The cis/trans ratio is governed by a delicate interplay between kinetic and thermodynamic control.[1][4]
Understanding the Causality:
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the cis-isomer. This is often attributed to a more sterically favorable transition state during the intramolecular cyclization of the iminium ion intermediate.[3]
-
Thermodynamic Control: At higher temperatures or with prolonged reaction times in the presence of acid, the reaction becomes reversible. This allows for epimerization at the C-1 position, leading to the thermodynamically more stable trans-isomer.[4][5] The trans configuration minimizes steric interactions between the substituents at C-1 and C-3 (in the case of tryptophan-derived substrates).
Troubleshooting Workflow:
Caption: Logic for selecting kinetic vs. thermodynamic control.
Experimental Protocols:
Protocol for Kinetic Control (Favoring cis-Isomer):
-
Reactant Preparation: Dissolve the chiral β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to a low temperature, typically between -78°C and 0°C.
-
Acid Addition: Slowly add a solution of a mild acid catalyst (e.g., 10 mol% camphorsulfonic acid or a chiral phosphoric acid) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed (typically within a few hours), quench the reaction by adding a cold saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash chromatography.
Protocol for Thermodynamic Control (Favoring trans-Isomer):
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a high-boiling point solvent such as toluene or 1,2-dichloroethane.
-
Acid Addition: Add a strong Brønsted acid, such as trifluoroacetic acid (TFA) (1.0 - 2.0 equiv).
-
Heating: Heat the reaction mixture to reflux (typically 80-110°C) and stir for an extended period (12-24 hours).
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and the convergence to a single, more stable product spot on TLC.
-
Work-up: Cool the reaction mixture to room temperature, and then carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.
| Condition | Favored Isomer | Rationale |
| Low Temperature (-78°C to 0°C) | cis | Kinetic control, lower energy transition state. |
| High Temperature (Reflux) | trans | Thermodynamic control, epimerization to the more stable isomer. |
| Mild Acid (e.g., CSA) | cis | Promotes cyclization without significant epimerization. |
| Strong Acid (e.g., TFA) | trans | Facilitates the reversible ring-opening/closing needed for epimerization. |
| Short Reaction Time | cis | Reaction is stopped before significant equilibration can occur. |
| Long Reaction Time | trans | Allows for complete equilibration to the thermodynamic product. |
Issue 2: Product Instability - "I'm observing the formation of colored impurities and my desired tetrahydroisoquinoline seems to be degrading."
Answer: The tetrahydroisoquinoline product, particularly those with electron-rich aromatic rings (e.g., dopamine or serotonin derivatives), can be susceptible to oxidation. This leads to the formation of the corresponding 3,4-dihydroisoquinoline or even the fully aromatized isoquinoline, which are often colored.[6]
Understanding the Causality:
This side reaction is an oxidative dehydrogenation process. It can be promoted by:
-
Atmospheric Oxygen: Especially at elevated temperatures and under acidic conditions.
-
Oxidizing Agents: Trace impurities in reagents or solvents can act as oxidants.
-
Strong Acids/High Temperatures: Harsh reaction conditions can facilitate the aromatization process.
Troubleshooting and Mitigation Strategies:
Caption: Troubleshooting workflow for product oxidation.
Experimental Protocol for Preventing In-situ Oxidation:
-
Solvent Degassing: Before use, thoroughly degas the reaction solvent (e.g., water, methanol, or toluene) by bubbling an inert gas (N₂ or Ar) through it for at least 30 minutes.
-
Inert Atmosphere: Set up the reaction in a flask equipped with a reflux condenser (if heating) under a positive pressure of nitrogen or argon.
-
Addition of an Antioxidant: For particularly sensitive substrates, such as dopamine derivatives, add a small amount of an antioxidant like ascorbic acid or sodium metabisulfite (1-5 mol%) to the reaction mixture at the beginning of the experiment.[7]
-
Reactant Addition: Dissolve the β-arylethylamine (1.0 equiv) in the degassed solvent, add the antioxidant, and then add the aldehyde (1.1 equiv).
-
Acid Catalyst: Add the acid catalyst and proceed with the reaction at the desired temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform the work-up as usual, but consider keeping the product under an inert atmosphere during concentration and storage if it is particularly air-sensitive.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, resulting in low yields. What are the likely causes?
A1: Low yields in the Pictet-Spengler reaction can often be traced back to a few key factors:
-
Insufficient Electrophilicity: The iminium ion intermediate may not be electrophilic enough for the cyclization to occur efficiently. This is common with electron-deficient aromatic rings or when using ketones instead of aldehydes.
-
Solution: Consider using a stronger acid catalyst (e.g., moving from acetic acid to TFA) or higher temperatures to promote iminium ion formation and cyclization.[8] For very unreactive systems, the N-acyliminium ion variant, where the intermediate imine is acylated, can significantly enhance electrophilicity and allow the reaction to proceed under milder conditions.[3]
-
-
Substrate Decomposition: Your starting materials or product might be unstable under the reaction conditions.
-
Solution: Screen different acid catalysts and temperatures. Milder conditions, such as using chiral phosphoric acids at lower temperatures, can be effective for sensitive substrates.[8]
-
-
Poor Solubility: One of the reactants may not be fully soluble in the chosen solvent.
-
Solution: Conduct a solvent screen to find a medium where all components are soluble. Aprotic solvents like dichloromethane, toluene, or acetonitrile are often good choices.[8]
-
Q2: I am observing the formation of an unexpected regioisomer. How can I control the position of cyclization?
A2: For β-arylethylamines with multiple potential sites for electrophilic aromatic substitution (e.g., 3-hydroxyphenethylamines), the formation of regioisomers can occur. The regioselectivity is often highly dependent on the reaction's pH.
-
Mechanism: Cyclization can occur either ortho or para to an activating group on the aromatic ring. It has been demonstrated that at lower pH (more acidic conditions), cyclization para to a hydroxyl group is generally favored. As the pH increases, the proportion of the ortho-cyclized product can increase.
-
Solution: Carefully control the pH of the reaction medium. If you are targeting the para-substituted product, ensure strongly acidic conditions. If the ortho product is desired or is a problematic side product, experimenting with less acidic or even buffered conditions may be beneficial.
Q3: Can racemization occur during the reaction, and how can I prevent it?
A3: Yes, racemization of the newly formed stereocenter at C-1 is a significant risk, particularly under thermodynamic control conditions (high heat, strong acid, long reaction times).[5]
-
Mechanism: The acid-catalyzed epimerization proceeds through a reversible ring-opening of the tetrahydroisoquinoline to the iminium ion intermediate, which can then re-close without stereochemical bias.
-
Prevention: To preserve the stereochemical integrity of your product, it is crucial to employ kinetic control conditions. This involves using the lowest possible temperature that allows the reaction to proceed at a reasonable rate and for the shortest time necessary. Using chiral Brønsted acids as catalysts can also help to enforce a specific stereochemical outcome.[9] If you have a mixture of diastereomers and the desired one is the kinetically favored product, avoid prolonged heating or exposure to strong acids during both the reaction and purification steps.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 7. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Diastereo- and enantio-selectivity in the Pictet–Spengler reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the Pictet-Spengler reaction used to synthesize this important scaffold. The guidance provided herein is based on established chemical principles and field-proven insights to help you achieve optimal reaction outcomes.
Part A: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yield is the most common issue in the Pictet-Spengler synthesis of tetrahydroisoquinolines. The root cause often lies in one of several key areas of the reaction mechanism.
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The driving force of the reaction is the electrophilicity of the iminium ion formed from the condensation of the β-arylethylamine and the carbonyl compound.[1] If this intermediate does not form efficiently, the reaction will stall.
-
Solution 1: Catalyst Choice. The reaction traditionally uses a strong protic acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to catalyze imine formation and subsequent cyclization.[2][3] If you are using a weak acid, consider switching to TFA, which can often act as both a catalyst and a solvent.[4] For sensitive substrates, Lewis acids like BF₃·OEt₂ can also be effective.[3][5]
-
Solution 2: Water Removal. The initial condensation releases water. If not removed, water can hydrolyze the iminium ion, shifting the equilibrium away from the product. Consider using a Dean-Stark apparatus or adding molecular sieves (e.g., 5 Å) to the reaction mixture.[6]
-
-
Poor Nucleophilicity of the Aromatic Ring: The cyclization step is an intramolecular electrophilic aromatic substitution. If the aromatic ring of your phenethylamine starting material is not sufficiently electron-rich, the reaction will be slow and low-yielding.
-
Suboptimal Temperature and Reaction Time: Temperature plays a critical role. Too low, and the reaction may not proceed; too high, and you risk decomposition of starting materials or products and potential racemization.[2]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Using a slight excess (1.1-1.2 equivalents) of the carbonyl compound (e.g., methyl glyoxylate) can help drive the reaction to completion by ensuring the full consumption of the more valuable β-arylethylamine.[5]
-
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I'm observing significant side-product formation. What are they and how can I minimize them?
Side products often arise from the reactivity of the starting materials or intermediates under the reaction conditions, especially harsh acidic or high-temperature environments.
Potential Side Reactions & Mitigation Strategies:
| Side Product/Reaction | Potential Cause | Mitigation Strategy |
| N-acylation | If using an N-unprotected amino acid ester and an acid chloride or anhydride is present. | Ensure starting materials are pure. If protection is needed, use a group stable to the reaction conditions (e.g., Boc, Cbz). |
| Decomposition | Highly acidic conditions or excessive heat can degrade sensitive functional groups on the starting materials or product. | Screen for milder catalysts (e.g., Yb(OTf)₃, iodine) or use lower temperatures for a longer duration.[9] |
| Oxidation | If the tetrahydroisoquinoline product is sensitive to air, especially with electron-rich systems. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) and use degassed solvents. |
| Rearrangement Products | Strong superacids can sometimes lead to undesired molecular rearrangements. | Avoid superacids unless absolutely necessary for unreactive substrates. Stick to standard protic or Lewis acids.[10] |
Q3: My reaction shows poor diastereoselectivity. How can I improve it?
When a new chiral center is formed at the C-1 position, controlling the stereochemistry relative to other stereocenters (like the one at C-3 in derivatives from amino acids) is crucial.
Factors Influencing Diastereoselectivity:
-
Temperature: Stereoselectivity is often temperature-dependent. The cis isomer is typically the kinetically controlled product, favored at lower temperatures.[1][2] At higher temperatures, the reaction can become reversible, leading to equilibration and favoring the thermodynamically more stable trans isomer, or causing racemization.[2]
-
Protecting Groups: The nature of the nitrogen protecting group on the starting amino acid derivative can influence the facial selectivity of the cyclization.
Part B: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the general mechanism of the Pictet-Spengler reaction?
The reaction proceeds in four key steps:
-
Condensation: The primary amine of the β-arylethylamine attacks the carbonyl carbon of the aldehyde (or ketone) to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal eliminates a molecule of water to form a Schiff base (imine).
-
Iminium Ion Formation: Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion. This is often the rate-determining step.[1][8]
-
Cyclization & Re-aromatization: The electron-rich aromatic ring attacks the iminium carbon in a 6-endo-trig cyclization. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[13]
Caption: The stepwise mechanism of the Pictet-Spengler reaction.
Q2: How do I choose the right acid catalyst?
The choice of catalyst is critical and depends on the reactivity of your specific β-arylethylamine.
| Catalyst Type | Examples | Best For | Considerations |
| Protic Acids | HCl, H₂SO₄, TFA, p-TSA[5][14] | General purpose, especially for electron-rich arylethylamines. | Can be harsh and lead to decomposition with sensitive substrates. TFA is often a good starting point as it can also serve as the solvent.[4] |
| Lewis Acids | BF₃·OEt₂, Yb(OTf)₃, AuCl₃/AgOTf[1][2][9] | Milder conditions, useful for substrates with acid-labile groups. | Can be more expensive and require anhydrous conditions. Some are moisture-sensitive. |
| Heterogeneous Catalysts | Zeolites, H⁺-montmorillonites[9] | Environmentally friendly, easy removal from the reaction mixture. | May have lower activity and require higher temperatures or longer reaction times. |
| Organocatalysts | Chiral Phosphoric Acids, Thioureas[6][15] | Asymmetric synthesis, providing enantiomerically enriched products. | Catalyst loading can be high (10-20 mol%), and they are often highly specialized. |
Q3: What is the optimal temperature and reaction time?
There is no single optimal condition; it is a balance between reaction rate and selectivity.
-
For highly activated substrates (e.g., from dopamine), the reaction can often proceed at room temperature or with gentle heating (40-50 °C) and may be complete within a few hours to 24 hours.[8]
-
For less activated substrates (e.g., from phenethylamine), refluxing conditions in solvents like toluene or acetonitrile may be required for 12-24 hours.[1]
-
For stereoselective reactions , lower temperatures (e.g., -78 °C to room temperature) are generally required to maximize diastereoselectivity, which may significantly extend the reaction time.[2][11]
Senior Scientist Tip: Always monitor your reaction's progress using TLC or LC-MS. Do not rely solely on time. Once the starting material is consumed, work up the reaction to prevent potential product degradation or epimerization.
Part C: Experimental Protocol
General Procedure for the Synthesis of Methyl (1S,3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
This protocol is a representative example and should be optimized for specific substrates and scales.
Materials:
-
L-DOPA methyl ester hydrochloride (1.0 equiv)
-
Methyl glyoxylate (1.2 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add L-DOPA methyl ester hydrochloride (1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane to dissolve the starting material.
-
Addition of Aldehyde: Add methyl glyoxylate (1.2 equiv) to the solution at room temperature.
-
Acid Catalyst: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, ~10 vol% of the solvent) dropwise. Caution: Exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting amine spot has been consumed.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the TFA. Stir until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. via.library.depaul.edu [via.library.depaul.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. name-reaction.com [name-reaction.com]
- 14. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pages.jh.edu [pages.jh.edu]
Technical Support Center: Stability of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate in Solution
Welcome to the technical support guide for Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent stability challenges of this valuable synthetic intermediate. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3][4] However, the ester functionality combined with the reactive THIQ ring system presents specific stability issues in solution that can compromise experimental integrity. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the reliability and reproducibility of your results.
Section 1: Understanding the Instability: Core Chemical Principles
The stability of this compound in solution is primarily governed by two distinct chemical degradation pathways: Ester Hydrolysis and Oxidation of the THIQ Ring . Understanding these pathways is the first step toward effective troubleshooting.
-
Ester Hydrolysis : The methyl ester group is susceptible to cleavage in the presence of water, a reaction that is significantly accelerated by acidic or basic conditions.[5] This reaction yields the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and methanol. The resulting carboxylic acid has vastly different physicochemical properties, including increased polarity and altered biological activity, which can confound analytical results and bioassays.
-
Oxidative Rearomatization : The tetrahydroisoquinoline ring is prone to oxidation, which can lead to the formation of the more stable, aromatic isoquinoline ring system.[6][7] This process, often called rearomatization, can be triggered by atmospheric oxygen, light, or trace metal ion contaminants.[8][9] The resulting degradation products are often colored, leading to a yellow or brown appearance in the solution.[10]
Caption: Primary degradation pathways for the target compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental observations in a question-and-answer format to help you rapidly diagnose and solve stability-related issues.
Q1: My sample purity is decreasing over time, and I see a new, more polar peak eluting earlier than the parent compound in my reverse-phase HPLC analysis. What is happening?
A: This is a classic signature of ester hydrolysis. The product, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is significantly more polar than the parent methyl ester due to the free carboxylic acid group. This causes it to have less affinity for the nonpolar stationary phase (e.g., C18) and elute earlier.
Causality: The hydrolysis is likely caused by the presence of water in your solvent or buffer. The rate of this degradation is highly pH-dependent.[5]
-
Acid-Catalyzed Hydrolysis: Occurs in solutions with a pH below ~6.
-
Base-Catalyzed Hydrolysis (Saponification): Occurs in solutions with a pH above ~8 and is generally faster and irreversible compared to the acid-catalyzed pathway.[5]
Solution:
-
Solvent Choice: Use anhydrous aprotic solvents (e.g., acetonitrile, DMSO, THF) for stock solutions whenever possible.
-
pH Control: If aqueous solutions are necessary, prepare fresh solutions immediately before use. If storage is required, perform a pH stability study to identify the pH of maximum stability, which is typically in the weakly acidic range (pH 4-6) for many esters. Use a well-characterized buffer system.[10][11]
-
Temperature: Store aqueous solutions at reduced temperatures (2-8°C or -20°C) to slow the hydrolysis rate.[10]
Q2: I've noticed a yellow or brown discoloration in my stock solution, which was initially colorless. What does this indicate?
A: Discoloration is a strong indicator of oxidative degradation and rearomatization of the tetrahydroisoquinoline ring.[10] The formation of a conjugated, aromatic isoquinoline system creates a chromophore that absorbs visible light, resulting in a colored solution. This is a common issue with THIQ and related heterocyclic compounds.[6][8]
Causality: This is most often caused by:
-
Atmospheric Oxygen: Dissolved oxygen in the solvent can readily oxidize the THIQ ring.[9]
-
Photodegradation: Exposure to ambient or UV light can provide the energy needed to initiate oxidative processes.[8][11]
-
Metal Contaminants: Trace amounts of metal ions in solvents or reagents can catalyze oxidation reactions.
Solution:
-
Inert Atmosphere: When preparing stock solutions for long-term storage, degas the solvent by sparging with an inert gas (nitrogen or argon) and store the vial under an inert headspace.
-
Light Protection: Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[10]
-
Use High-Purity Solvents: Employ HPLC-grade or higher purity solvents to minimize metal ion contamination.
-
Consider Antioxidants: For particularly sensitive applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial, though compatibility must be verified.[8][12]
Q3: My bioassay results are inconsistent, showing a time-dependent loss of potency. How can I confirm if this is a stability issue?
A: Inconsistent results are a primary consequence of compound degradation. Both hydrolysis and oxidation will lead to a lower concentration of the active parent compound and the formation of byproducts with different (and likely lower) activity.
Solution:
-
Perform a Stability Study: Conduct a systematic stability study of your compound in the exact assay buffer and conditions (temperature, lighting) you use for your experiment. See Protocol 2 for a detailed methodology.
-
Time-Zero Reference: Always prepare the compound solution immediately before starting the assay. Use this "time-zero" sample as the 100% activity reference.
-
LC-MS Analysis: Use a stability-indicating method like LC-MS to analyze your samples over the time course of the assay. This will not only quantify the loss of the parent compound but also help identify the specific degradation products, confirming whether hydrolysis or oxidation is the culprit.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound?
-
Store the solid compound in a tightly sealed container at low temperature (2-8°C or -20°C) and protected from light. A desiccator can provide additional protection from moisture.
-
-
Q2: What is the best way to prepare a stock solution to maximize stability?
-
The best practice is to prepare a high-concentration stock solution in anhydrous DMSO or acetonitrile.[11] Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -20°C or -80°C. See Protocol 1 .
-
-
Q3: Which solvents should I absolutely avoid for long-term storage?
-
Avoid protic solvents like methanol and ethanol, as they can participate in transesterification reactions. Avoid aqueous buffers for anything other than short-term, immediate use.
-
-
Q4: How does pH affect the stability of this compound in aqueous solutions?
-
Stability is highly pH-dependent. The compound is most vulnerable to rapid degradation under strongly acidic (pH < 3) or, especially, basic (pH > 8) conditions due to accelerated hydrolysis.[5] The optimal pH for stability is typically in the weakly acidic range (e.g., pH 4-6), but this must be determined experimentally for your specific buffer system.
-
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the best practice for preparing a stock solution intended for long-term storage.
-
Pre-analysis: Confirm the purity of the solid material via HPLC or LC-MS before preparation.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile.
-
Degassing (Optional but Recommended): Sparge the solvent with dry argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of solid compound in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the vial to achieve the target concentration (e.g., 10 mM or 50 mM). Cap the vial immediately.
-
Homogenization: Gently vortex or sonicate until the solid is completely dissolved.
-
Inert Headspace: Briefly flush the vial's headspace with argon or nitrogen before final capping.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber glass vials. This prevents contamination and degradation of the main stock from repeated use.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of the compound under specific experimental conditions (e.g., in an assay buffer).
Caption: Workflow for a systematic solution stability study.
Methodology:
-
Preparation: Prepare a solution of the compound in the desired test buffer (e.g., PBS, pH 7.4) at the final assay concentration.
-
Time-Zero (T=0) Sample: Immediately after preparation, take an aliquot and analyze it via a validated HPLC or LC-MS method. Record the peak area of the parent compound. This is your 100% reference value.
-
Incubation: Aliquot the remaining solution into separate vials for each time point and condition to be tested (e.g., 37°C with light, 37°C in dark, 4°C in dark).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove the designated vial from each condition and analyze it by HPLC/LC-MS.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor the chromatograms for the appearance and growth of new peaks (degradation products).
-
Summarize the results in a table.
-
Data Summary Table Example:
| Time (hours) | Condition | % Parent Remaining | Peak Area (Hydrolysis Product) | Peak Area (Oxidation Product) |
| 0 | Reference | 100% | 0 | 0 |
| 4 | 37°C, Light | 85% | 12% | 3% |
| 4 | 37°C, Dark | 92% | 8% | <1% |
| 4 | 4°C, Dark | 99% | <1% | <1% |
| 24 | 37°C, Light | 45% | 40% | 15% |
| 24 | 37°C, Dark | 68% | 30% | 2% |
| 24 | 4°C, Dark | 97% | 2% | <1% |
This structured approach will provide definitive data on the compound's stability under your specific experimental conditions, enabling you to make informed decisions about sample handling and experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Department of Chemistry [chem.ox.ac.uk]
- 8. Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. jsbms.jp [jsbms.jp]
Technical Support Center: Purification of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. Our goal is to equip you with the scientific rationale and practical protocols to overcome common impurity challenges encountered during and after its synthesis.
Troubleshooting Guide: A Logical Approach to Purification
The purity of this compound is paramount for its use in drug discovery and development, as impurities can confound biological data and lead to undesirable side effects. The following guide provides a systematic workflow, from impurity identification to the selection of an appropriate purification strategy.
Impurity Resolution Workflow
This workflow diagram outlines the decision-making process for purifying your target compound. Start by assessing the purity of your crude product and follow the path that best describes your observations.
Caption: Workflow for purifying this compound.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Q1: What are the most common impurities I should expect from the synthesis?
The synthesis of this compound, typically via the Pictet-Spengler reaction, can result in several predictable impurities.[1][2][3]
-
Unreacted Starting Materials: The parent β-arylethylamine (e.g., L-phenylalanine methyl ester) and the aldehyde (commonly formaldehyde or its equivalent). Using a slight excess of the carbonyl compound can help consume the amine starting material.[4]
-
Reaction Intermediates: Incomplete cyclization can leave behind the intermediate Schiff base or iminium ion.[3][4][5]
-
Hydrolyzed Product: The methyl ester is susceptible to hydrolysis, especially under acidic or basic workup conditions, yielding the corresponding carboxylic acid (1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid).
-
Dehydrogenated Product: Over-oxidation can lead to the formation of the aromatic isoquinoline analogue.[6]
-
Diketopiperazine: Amino acid esters can undergo self-condensation, particularly upon prolonged heating or under basic conditions, to form diketopiperazine derivatives.[7]
-
Stereoisomers: If the synthesis is stereoselective, diastereomeric impurities may form.[1][8]
Q2: My compound is degrading during storage. What are the likely degradation products and how can I prevent this?
The primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ester can hydrolyze to the carboxylic acid, especially in the presence of moisture.
-
Oxidation: The tetrahydroisoquinoline ring system can be oxidized, leading to colored impurities.
Prevention: Store the compound as its hydrochloride salt, which is generally more stable and crystalline.[7] Keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).
Q3: I have acidic or basic impurities in my crude product. What is the most efficient removal method?
Acid-base extraction is the ideal technique for this scenario.[9] Since the target compound is an amino ester, it has a basic nitrogen atom and a base-sensitive ester group. This duality allows for selective separation.
-
To Remove Acidic Impurities (e.g., unreacted carboxylic acids, hydrolyzed product): Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous base like 5% sodium bicarbonate solution.[10] The acidic impurities will be deprotonated and move into the aqueous layer. Crucially, avoid strong bases like NaOH , which will hydrolyze your methyl ester.[9]
-
To Remove Basic Impurities (e.g., unreacted amine starting material): After the basic wash, you can wash the organic layer with a dilute acid like 1M citric acid or tartaric acid. Your product will be protonated and move to the aqueous layer, leaving neutral impurities behind. You can then re-basify the aqueous layer and extract your pure product back into an organic solvent.
Q4: My product is an oil and I can't get it to crystallize. What should I do?
Oiling out is a common problem. Here are several strategies to try:
-
Purify via Column Chromatography: This is the most reliable method for purifying oils or non-crystalline solids. See the detailed protocol below.
-
Convert to a Salt: The free base is often an oil, while its salts are frequently crystalline solids.[11] Bubble dry HCl gas through a solution of your compound in anhydrous diethyl ether or ethyl acetate to precipitate the hydrochloride salt. This salt can then be purified by recrystallization.[8][12]
-
Modify Recrystallization Technique: If you are attempting to recrystallize the free base, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a previously obtained pure crystal can also be effective.
Detailed Experimental Protocols
These protocols provide step-by-step instructions for the most common purification techniques.
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing acidic and basic impurities while preserving the ester functional group. Careful pH control is essential to prevent hydrolysis.[7][13]
Objective: To separate the basic product from acidic and neutral impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, flasks
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Wash with Mild Base: Transfer the solution to a separatory funnel and wash with an equal volume of saturated NaHCO₃ solution to remove acidic impurities. Shake gently, vent frequently, and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash once more.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any emulsions and remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified free base.
Caption: Acid-Base Extraction Workflow.
Protocol 2: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase. It is excellent for removing neutral, non-polar impurities and closely related side-products.[14][15]
Objective: To purify the compound using silica gel chromatography.
Materials:
-
Crude product
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (see table below)
-
Chromatography column, flasks/test tubes for fraction collection
-
TLC plates and developing chamber
Procedure:
-
Select Eluent: Using TLC, determine an appropriate solvent system that gives your product an Rf value of ~0.25-0.35. A common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Pack Column: Prepare a slurry of silica gel in the non-polar eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and load it onto the top of the silica gel bed. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
-
Elute: Begin running the eluent through the column, collecting fractions. You may use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Chromatography
| Impurity Type | Recommended Eluent System (v/v) | Rationale |
| Non-polar impurities | Hexanes / Ethyl Acetate (e.g., 70:30 to 50:50) | Product is moderately polar; non-polar impurities will elute first. |
| Polar impurities | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | Methanol is a strong polar modifier to help elute the polar product off the silica. |
| General Purpose | Ethyl Acetate / Methanol / Acetonitrile | Used for separating complex mixtures of derivatives.[14] |
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying compounds that are crystalline solids at room temperature, provided a suitable solvent can be found.[16] It is excellent for removing small amounts of impurities.[17]
Objective: To obtain a highly pure crystalline product.
Materials:
-
Crude solid product (preferably as a salt, e.g., hydrochloride)
-
Recrystallization solvent (see table below)
-
Erlenmeyer flask, heating source (hot plate), filtration apparatus (Büchner funnel)
Procedure:
-
Choose a Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[16][17] Test small amounts of your product in various solvents.
-
Dissolve: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent, just enough to fully dissolve the solid.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Induce Crystallization (if needed): If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal.
-
Cool Further: Once crystals have formed at room temperature, place the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry: Dry the crystals thoroughly to remove all traces of solvent.
Table 2: Common Solvents for Recrystallization
| Solvent System | Compound Form | Notes |
| Methanol / Diethyl Ether | Hydrochloride Salt | Dissolve in minimal hot methanol, then add ether until cloudy. Reheat to clarify and cool slowly.[8] |
| Aqueous Methanol | Hydrochloride Salt | Effective for polar salts.[18] |
| Ethanol | Free Base or Salt | A versatile and commonly used solvent for compounds with moderate polarity.[11] |
| n-Hexane / Acetone | Free Base | A good general mixture for compounds that are oils at room temperature but may crystallize from a solvent system.[11] |
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 14. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
- 18. US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids - Google Patents [patents.google.com]
Scaling up the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
An In-Depth Guide to the Scalable Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for scaling up this important synthetic process. As Senior Application Scientists, we provide not just protocols, but the reasoning and expertise behind them to ensure your success from the bench to pilot scale.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2][3] this compound is a key building block for accessing more complex molecules, making its efficient and scalable synthesis a critical endeavor.
Core Synthetic Strategy: The Pictet-Spengler Reaction
The most direct and widely employed method for constructing the THIQ-1-carboxylic acid core is the Pictet-Spengler reaction.[4][5][6] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system.[7] For the synthesis of the target carboxylate, a glyoxylate derivative is typically used as the carbonyl component.
While other methods like the Bischler-Napieralski reaction are powerful for isoquinoline synthesis, they typically yield 3,4-dihydroisoquinolines which require a separate reduction step, adding complexity to the overall process.[8][9][10][11] Therefore, the Pictet-Spengler approach remains the most atom-economical and convergent route for this specific target.
This guide will focus on troubleshooting the Pictet-Spengler synthesis of the parent acid followed by its esterification to the methyl ester.
Visualized Workflow for Synthesis
Caption: Overall synthetic workflow from starting materials to the final product.
Troubleshooting Guide: Pictet-Spengler Cyclization
This section addresses common issues encountered during the initial ring-forming reaction.
Q1: My Pictet-Spengler reaction shows low to no conversion. What are the likely causes?
This is a frequent issue, often stemming from several key factors. A systematic approach is required for diagnosis.
-
Cause 1: Insufficiently Activated Aromatic Ring. The Pictet-Spengler reaction is an electrophilic aromatic substitution. The reaction is most effective with electron-donating groups (EDGs) on the benzene ring of the β-arylethylamine.[7][12] Without EDGs, harsher conditions are often required, which can lead to degradation.
-
Solution: For substrates lacking EDGs, consider using stronger acid catalysts like trifluoroacetic acid (TFA) or heating the reaction. However, monitor carefully for side product formation.[6]
-
-
Cause 2: Inefficient Iminium Ion Formation. The reaction proceeds through an iminium ion intermediate.[4][6] Issues with the initial condensation between the amine and the carbonyl compound will halt the entire process.
-
Solution:
-
Water Scavenging: The condensation reaction releases water. On a larger scale, this can inhibit the reaction. Consider performing the reaction in a solvent system that allows for azeotropic removal of water with a Dean-Stark trap.
-
pH Control: The pH of the reaction medium is critical. It must be acidic enough to catalyze imine formation and protonate the imine to the more electrophilic iminium ion, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. A typical pH range is 4-6 for the initial condensation.
-
-
-
Cause 3: Inappropriate Reaction Conditions.
-
Solution:
-
Solvent Choice: The choice of solvent can influence reaction rates and solubility. While protic solvents are common, aprotic solvents can sometimes give superior yields.[6]
-
Temperature: While some activated substrates react at room temperature, many require heating. Incrementally increase the temperature (e.g., from room temperature to 40°C, then to 60°C) and monitor by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
-
Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.
Q2: I'm observing significant side product formation. How can I improve selectivity?
-
Problem: Formation of an unexpected regioisomer.
-
Cause: This can occur if there are multiple potential sites for cyclization on the aromatic ring. The substitution pattern on the arene directs the cyclization.[12]
-
Solution: This is an inherent substrate issue. Modification of activating or directing groups on the starting β-arylethylamine may be necessary to favor the desired cyclization.
-
-
Problem: Tar or polymer formation.
-
Cause: This is common when reaction temperatures are too high or reaction times are too long, especially with sensitive substrates.[12] Strong acids can also promote polymerization of the carbonyl component or starting amine.
-
Solution:
-
Reduce reaction temperature and monitor progress closely by TLC to avoid over-running the reaction.
-
Consider a slower, controlled addition of the acid catalyst, especially on a larger scale, to manage any exotherms.
-
-
Troubleshooting Guide: Esterification
Q3: My esterification reaction is incomplete. How can I drive it to completion?
-
Cause 1: Equilibrium Limitations. Fischer esterification (reacting the carboxylic acid with methanol and an acid catalyst) is a reversible reaction.
-
Solution:
-
Use Excess Methanol: Use a large excess of methanol to push the equilibrium towards the product side. Often, methanol can be used as the solvent.
-
Remove Water: The water produced during the reaction can hydrolyze the ester product. On a larger scale, using a Dean-Stark apparatus to remove water azeotropically is effective. For smaller scales, adding a dehydrating agent like molecular sieves can help.
-
-
-
Cause 2: Insufficient Catalyst.
-
Solution: Ensure a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, HCl gas, or p-toluenesulfonic acid) is used. For substrates that are difficult to esterify, stoichiometric amounts of a reagent like thionyl chloride (SOCl₂) in methanol can be used to first form the highly reactive acyl chloride in situ.
-
Q4: Is my product degrading during the esterification workup?
-
Cause: The product, a secondary amine, is basic. During aqueous workup, if the pH is not carefully controlled, the product can partition between the aqueous and organic layers, leading to yield loss. Strong acidic or basic conditions during workup can also potentially lead to hydrolysis or other side reactions.
-
Solution: After the reaction is complete, carefully neutralize the acid catalyst. A common method is to cool the reaction mixture and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). Then, extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
| Method | Reagents | Pros | Cons | Scale-Up Consideration |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Inexpensive, simple | Reversible, requires excess methanol | Good for large scale, especially if methanol is the solvent. |
| Thionyl Chloride | Methanol, SOCl₂ | Irreversible, high yield | Generates HCl and SO₂ gas | Requires excellent ventilation and scrubbing for off-gases. |
| Acid Chloride | 1. (COCl)₂, cat. DMF2. Methanol | High yield, fast | Two steps, oxalyl chloride is toxic | Good for difficult substrates, but adds cost and complexity. |
Frequently Asked Questions (FAQs) for Scaling Up
Q: What are the primary safety concerns when scaling up this synthesis? A: The main concerns are:
-
Exothermic Reactions: Both the Pictet-Spengler cyclization and the neutralization of strong acids can be exothermic. Reagents must be added slowly and with efficient cooling and overhead stirring to maintain temperature control. A reaction calorimeter can be invaluable for assessing thermal risk before scaling up.
-
Handling of Reagents: Strong acids like TFA and H₂SO₄, and reagents like thionyl chloride, are corrosive and toxic. Use appropriate personal protective equipment (PPE) and conduct operations in a well-ventilated fume hood or a contained system.
-
Flammable Solvents: The use of solvents like methanol and ethyl acetate presents fire hazards. Ensure all equipment is properly grounded and that no ignition sources are present.
Q: My product is difficult to purify by column chromatography at a large scale. Are there alternatives? A: Large-scale chromatography is expensive and time-consuming. Consider the following:
-
Recrystallization: This is the most effective method for purifying solids at scale. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions that give good recovery and high purity.
-
Acid/Base Extraction: As your product is a basic amine, you can perform an acidic extraction. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product back into an organic solvent.
-
Salt Formation: Often, the hydrochloride or oxalate salt of the product is a well-behaved, crystalline solid that is much easier to purify by recrystallization than the freebase.[13] The pure salt can then be converted back to the freebase if required.
Detailed Experimental Protocol (Lab Scale)
Part 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid
-
To a solution of phenethylamine (1.0 equiv.) in a suitable solvent (e.g., water or toluene), add an aqueous solution of glyoxylic acid (1.1 equiv.).
-
Adjust the pH of the mixture to 4-5 using a suitable acid or base.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA) (2.0 equiv.), and heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and adjust the pH to ~3-4 with an aqueous base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude amino acid intermediate.
Part 2: Synthesis of this compound
-
Suspend the crude 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1.0 equiv.) in anhydrous methanol (10-20 volumes).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.5 equiv.) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C).
-
Maintain the reflux for 2-4 hours until TLC or LC-MS indicates complete conversion.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
References
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. name-reaction.com [name-reaction.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
Validation & Comparative
1H NMR spectrum of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
An Objective Comparison Guide to the Spectroscopic Analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of a Privileged Scaffold
In the landscape of medicinal chemistry, 1,2,3,4-tetrahydroisoquinolines (THIQs) represent a "privileged scaffold".[1][2] This structural motif is prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1] this compound is a crucial chiral building block in the synthesis of these complex and medicinally important molecules.[3] Its precise structural integrity is the bedrock upon which subsequent synthetic steps are built. Therefore, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for the success of a drug development program.
This guide provides an in-depth analysis of the primary analytical technique for structural elucidation, 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the proton NMR spectrum of the title compound, explaining the causal factors behind its characteristic signals. Furthermore, we will objectively compare the insights gained from 1H NMR with data from complementary techniques, offering a holistic analytical strategy for researchers.
Pillar 1: 1H NMR Spectroscopic Signature
Proton NMR is the quintessential tool for the structural determination of organic molecules in solution. It provides a detailed map of the proton environments within a molecule. The spectrum of this compound, typically recorded in deuterated chloroform (CDCl3), presents a distinct and interpretable set of signals.
Anticipated 1H NMR Data
The following table summarizes the expected chemical shifts (δ), multiplicities, and proton assignments for the title compound. These values are based on established principles of NMR spectroscopy and data from structurally related analogs.[4][5][6]
Table 1: Representative 1H NMR Data for this compound (in CDCl3)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift and Multiplicity |
| Aromatic Protons | ~ 7.10 - 7.25 | Multiplet (m) | 4H | Protons are on a benzene ring, resulting in chemical shifts in the aromatic region. Complex splitting arises from proton-proton coupling. |
| Methine Proton (H-1) | ~ 4.15 | Triplet (t) | 1H | This proton is deshielded by both the adjacent nitrogen atom and the electron-withdrawing carboxylate group, shifting it downfield. It is split into a triplet by the two adjacent protons at the C-3 position. |
| Methyl Ester (OCH3) | ~ 3.78 | Singlet (s) | 3H | As a methyl group attached to an oxygen, its signal is in the typical ester region. It is a singlet as there are no adjacent protons to couple with. |
| Methylene Protons (H-3) | ~ 3.20 - 3.40 | Multiplet (m) | 2H | These protons are adjacent to the nitrogen atom, causing a downfield shift. The signal is a complex multiplet due to coupling with both the H-1 and H-4 protons. |
| Methylene Protons (H-4) | ~ 2.85 - 3.00 | Multiplet (m) | 2H | These benzylic protons are coupled to the H-3 protons, resulting in a multiplet. |
| Amine Proton (NH) | ~ 1.90 - 2.50 | Broad Singlet (br s) | 1H | The signal is typically broad due to quadrupole effects from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. |
Pillar 2: A Validated Protocol for Data Acquisition
Reproducibility is the cornerstone of scientific integrity. The following protocol outlines a standardized workflow for acquiring a high-quality 1H NMR spectrum.
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Filter the solution into a clean, 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet (a field strength of 300 MHz or higher is recommended).
-
Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.
-
Acquisition: Acquire the data using standard single-pulse parameters. A 30° pulse angle with a relaxation delay of 1-2 seconds is typical. Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final, interpretable spectrum.
Caption: A standardized workflow ensures reproducible NMR data acquisition.
Pillar 3: A Comparative Framework of Analytical Techniques
While 1H NMR is powerful, no single technique tells the whole story. A multi-faceted analytical approach is required for unequivocal characterization and is often mandated by regulatory bodies.
Table 2: Objective Comparison of Complementary Analytical Methods
| Technique | Core Information Provided | Key Advantages | Inherent Limitations |
| 13C NMR Spectroscopy | Reveals the carbon backbone of the molecule, showing the number and electronic environment of unique carbon atoms.[7][8] | Highly complementary to 1H NMR for complete structural confirmation. | Significantly lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Provides the molecular weight and, with high resolution, the exact molecular formula. Fragmentation patterns offer structural clues.[9][10] | Extremely high sensitivity; provides definitive molecular weight information. | Does not readily distinguish between isomers; often requires chromatographic coupling (e.g., GC-MS, LC-MS) for mixture analysis.[11] |
| HPLC | Assesses the purity of the compound and can be used for quantification.[12] | High resolving power for separating impurities; excellent for quantitative analysis. | Provides no direct structural information on its own; requires a reference standard for identification and quantification. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O of the ester, N-H of the amine).[13] | Fast, simple, and requires minimal sample preparation. | Provides a molecular "fingerprint" but offers limited information on the overall carbon-hydrogen framework. |
Each of these techniques provides a unique and orthogonal piece of data. 13C NMR confirms the carbon skeleton predicted by 1H NMR. Mass spectrometry validates the molecular formula. HPLC confirms that the NMR spectra are of a single, pure compound. This integrated approach constitutes a self-validating system, lending high confidence to the structural assignment.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]
- 9. Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate | C13H17NO4 | CID 606044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 11. jsbms.jp [jsbms.jp]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
The Decisive Role of Chirality: A Comparative Guide to the Biological Activity of Tetrahydroisoquinoline Enantiomers
Introduction: The Imperative of Stereochemistry in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in numerous natural products and synthetic pharmaceuticals, is a compelling illustration of this principle.[1][2] Many THIQ derivatives possess a chiral center, typically at the C1 position, giving rise to enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological activities.[3]
This guide provides an in-depth comparison of the biological activities of THIQ enantiomers, focusing on their differential interactions with crucial therapeutic targets. We will dissect the experimental data that quantify these differences, provide detailed protocols for the requisite assays, and explore the molecular underpinnings of this stereoselectivity. For researchers in drug development, understanding and harnessing these enantiomeric differences is paramount for designing safer, more potent, and more selective therapeutic agents.[4]
The Chiral Center of Tetrahydroisoquinoline
The fundamental basis for the differential activity of THIQ enantiomers lies in their stereochemistry. The C1 position of the THIQ core is often a stereocenter, meaning it is bonded to four different substituents. This arrangement results in two distinct spatial configurations, designated as (R) and (S) enantiomers.
Caption: General structures of (R) and (S) THIQ enantiomers.
Biological macromolecules, such as receptors and enzymes, are themselves chiral. Consequently, they can differentiate between enantiomers, leading to stereoselective binding and functional responses. One enantiomer may fit perfectly into a receptor's binding pocket, eliciting a strong response, while its mirror image may bind weakly or not at all.[4]
Case Study: Enantiomeric Differentiation at Dopamine Receptors
Dopamine receptors, a family of G protein-coupled receptors (GPCRs), are critical targets for treating neurological and psychiatric disorders. The differential activity of THIQ enantiomers at these receptors provides a stark example of stereoselectivity.
Salsolinol: A Tale of Two Enantiomers
Salsolinol, an endogenous THIQ derivative, exists as (R)- and (S)-enantiomers. Experimental data reveals a dramatic difference in their affinity for D2 and D3 dopamine receptors. The (S)-enantiomer binds with micromolar affinity, whereas the (R)-enantiomer is virtually inactive at these receptors.[5][6]
Table 1: Comparative Binding Affinities (Ki) of Salsolinol Enantiomers at Human Dopamine Receptors
| Compound | Dopamine D2 Receptor Ki (µM) | Dopamine D3 Receptor Ki (µM) | Reference |
| (S)-Salsolinol | 4.79 ± 1.8 | 0.48 ± 0.09 | [5][6] |
| (R)-Salsolinol | > 100 | > 100 | [5][6] |
Ki (Inhibition Constant): A measure of binding affinity; a lower Ki value indicates higher affinity.
This data unequivocally demonstrates that the biological activity of salsolinol at these dopamine receptors is almost exclusively attributable to the (S)-enantiomer.
Tetrahydroprotoberberines (THPBs): A Class of Stereoselective Ligands
The THPB class of alkaloids, which contains the THIQ core, further illustrates this principle. For instance, l-stepholidine, the levorotatory enantiomer, is a potent antagonist at both D1 and D2 dopamine receptors, with Ki values in the low nanomolar range.[7][8] In contrast, dextrorotatory THPB analogs often show significantly lower or no affinity for these receptors.[2] Similarly, l-tetrahydroberberrubine (l-TU) acts as an antagonist at D1 and D2 receptors, with IC50 values of 385 nM and 985 nM respectively, while its enantiomer, d-TU, exhibits no affinity.[9]
Mechanistic Insights: The "Three-Point Attachment" Model
The stereoselectivity observed with THIQ enantiomers can be rationalized by the "three-point attachment" model. For a ligand to bind effectively, it must establish multiple, spatially precise interactions with the receptor's binding site.
Caption: Stereoselective binding of enantiomers to a chiral receptor.
As the diagram illustrates, the (S)-enantiomer (the more active enantiomer, or eutomer) can simultaneously form an ionic bond and a hydrogen bond while its 'R' group fits into a hydrophobic pocket. The (R)-enantiomer (the less active distomer), due to its different 3D structure, cannot achieve all three optimal interactions; its 'R' group may clash with the receptor wall, preventing a stable binding conformation. Molecular docking studies of salsolinol enantiomers at the D2 receptor support this concept, showing that the (S)-enantiomer arranges itself in the binding pocket similarly to dopamine, while the (R)-enantiomer adopts a different, less favorable binding mode.[5][6]
Experimental Protocols for Assessing Enantiomeric Activity
To quantify the differential activity of THIQ enantiomers, two primary types of assays are indispensable: radioligand binding assays to measure affinity and functional assays to measure efficacy.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki Determination)
This protocol determines the binding affinity (Ki) of a test compound (e.g., (R)- and (S)-salsolinol) by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells (e.g., CHO-K1) stably expressing the human dopamine D2 receptor. Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl2.
-
Serial dilutions of the test compound (e.g., (S)-salsolinol, 10⁻¹⁰ M to 10⁻⁴ M).
-
A fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone at a concentration near its Kd, ~0.2 nM).
-
Receptor membrane preparation (e.g., 10-20 µg protein per well).
-
For non-specific binding (NSB) control wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound or non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM in absence of competitor) - Non-Specific Binding (CPM in presence of haloperidol).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay for D2 Receptor Antagonism (Gi-coupled)
This assay measures a compound's ability to block the agonist-induced inhibition of cAMP production, which is the functional response of activating the Gi-coupled D2 receptor.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells expressing the D2 receptor and a cAMP biosensor (e.g., GloSensor™) into a 96-well plate and incubate overnight.
-
Reagent Equilibration: On the day of the assay, replace the culture medium with an assay medium containing the biosensor substrate and incubate for 2 hours at room temperature to allow for reagent loading and equilibration.
-
Compound Addition (Antagonist): Add serial dilutions of the test enantiomer (e.g., l-TU) to the wells. Incubate for 10-15 minutes.
-
Agonist Challenge: Add a D2 receptor agonist (e.g., quinpirole) at a concentration that elicits ~80% of its maximal response (EC80) to all wells (except negative controls). This will stimulate the D2 receptor and cause a decrease in intracellular cAMP.
-
cAMP Stimulation: Immediately after the agonist, add a universal adenylyl cyclase activator (e.g., forskolin) to all wells to raise the basal level of cAMP. This creates a measurable window for observing the inhibitory effect of the D2 agonist.
-
Signal Detection: Incubate for 15-20 minutes at room temperature, then measure the signal (e.g., luminescence) using a plate reader. A functional antagonist will block the quinpirole-induced decrease in cAMP, resulting in a higher signal compared to wells with the agonist alone.
-
Data Analysis:
-
Normalize the data to control wells (forskolin alone = 100% signal; forskolin + quinpirole = 0% signal).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the antagonist's potency.
-
Conclusion: The Criticality of Chiral Analysis in Drug Development
The starkly different biological profiles of THIQ enantiomers at dopamine receptors and other targets underscore a non-negotiable principle in modern drug development: chirality cannot be ignored. The examples of salsolinol and various THPBs demonstrate that activity, affinity, and even the mode of action (agonist vs. antagonist) can be confined to a single enantiomer.
For researchers and drug development professionals, this necessitates a commitment to stereoselective synthesis and chiral analysis from the earliest stages of the discovery pipeline. Developing a single, active enantiomer (a "chiral switch") over a racemic mixture can lead to drugs with improved therapeutic indices, reduced off-target effects, and simplified pharmacokinetic profiles. The experimental frameworks provided herein offer a robust starting point for the rigorous evaluation required to unlock the full therapeutic potential of chiral molecules like the tetrahydroisoquinolines.
References
- 1. D,L-Stepholidine | Dopamine Receptor Ligand | RUO [benchchem.com]
- 2. lehman.edu [lehman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate Derivatives: X-ray Crystallography in Focus
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth comparison of analytical techniques for the structural characterization of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and its derivatives, with a primary focus on the definitive method of single-crystal X-ray diffraction. We will explore the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemistry. While a crystal structure for the parent this compound is not publicly available, numerous derivatives have been successfully crystallized and their structures elucidated. These derivatives serve as excellent case studies to understand the structural nuances of this important molecular class.
A notable example is the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, which showcases the conformation of the tetrahydroisoquinoline ring system. In this structure, the heterocyclic ring adopts a left-handed axially chiral conformation, as evidenced by the C4—C3—N2—C1 torsion angle of -65.8 (3)°.[2] This level of detail is crucial for understanding receptor-ligand interactions and for guiding structure-activity relationship (SAR) studies in drug design.
Visualizing the Crystallographic Workflow
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. The following diagram illustrates a typical workflow for the X-ray crystal structure determination of a small organic molecule like a this compound derivative.
Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides unparalleled structural detail, it is not without its limitations, the most significant being the requirement for a high-quality single crystal. For non-crystalline or difficult-to-crystallize compounds, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Crystalline solid | Solution or solid-state | Gas phase (ions) |
| Information | 3D atomic arrangement, bond lengths/angles, absolute stereochemistry | Connectivity, relative stereochemistry, dynamics in solution | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination | Provides information on molecular dynamics and conformation in solution; no need for crystals | High sensitivity, provides molecular formula |
| Limitations | Requires single crystals, which can be difficult to grow; provides a static picture of the molecule | Structure is an average of solution conformations; can be complex to interpret for large molecules | Does not provide direct 3D structural information |
The Synergy of Techniques
In practice, these techniques are often used in a complementary fashion. NMR and MS are routinely used to confirm the identity and purity of a compound before attempting crystallization. For instance, the synthesis of a novel tetrahydroisoquinoline derivative would first be confirmed by obtaining the expected molecular ion peak in the mass spectrum and the characteristic proton and carbon signals in the NMR spectrum. Once a crystal is obtained, X-ray diffraction provides the definitive 3D structure, which can then be correlated with the solution-state data from NMR to understand conformational changes between the solid and solution phases.
Experimental Protocols
Synthesis of this compound Derivatives via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines.[1][3] The following is a representative protocol for the synthesis of a 1-substituted derivative.
Step-by-Step Protocol:
-
Imine Formation: To a solution of a β-phenylethylamine (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane), add the desired aldehyde or ketone (1.1 eq.). Stir the reaction mixture at room temperature for 1-2 hours.
-
Cyclization: To the solution containing the imine, add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or BF₃·OEt₂). The reaction is then typically heated to reflux for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Esterification (if starting from the carboxylic acid): If the Pictet-Spengler reaction was performed with a glyoxylic acid derivative to yield the carboxylic acid, the resulting acid can be esterified. Dissolve the purified carboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux for several hours. After cooling, neutralize the reaction and extract the methyl ester. Purify by column chromatography.
Crystallization of this compound Derivatives
Obtaining X-ray quality crystals is often the most challenging step. The following are common techniques that can be employed.
Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at room temperature.
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "bad" solvent).
-
Over time, the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
Caption: Common techniques for growing single crystals of organic compounds.
Conclusion
The structural elucidation of this compound derivatives is a critical aspect of their development as potential therapeutic agents. While NMR and Mass Spectrometry are essential for routine characterization and confirmation of synthesis, single-crystal X-ray diffraction remains the definitive method for obtaining a complete and unambiguous three-dimensional structure. The choice of analytical technique will ultimately depend on the specific research question and the physical properties of the compound . A comprehensive approach, leveraging the strengths of each method, will provide the most complete understanding of these valuable molecules.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
A Comparative Guide to Catalysts for Tetrahydroisoquinoline Synthesis: From Classic Reactions to Modern Asymmetric Approaches
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The efficient and stereoselective synthesis of these compounds is therefore a cornerstone of modern medicinal chemistry and drug development. This guide provides a comparative analysis of different catalytic systems for THIQ synthesis, offering insights into their performance, mechanistic underpinnings, and practical applications. We will delve into the workhorses of THIQ synthesis—the Pictet-Spengler and Bischler-Napieralski reactions—and explore the evolution of catalysts from classical Brønsted and Lewis acids to sophisticated transition-metal complexes, organocatalysts, and biocatalysts that enable precise control over stereochemistry.
The Strategic Importance of Catalysis in THIQ Synthesis
The construction of the THIQ core fundamentally relies on the formation of a new carbon-carbon and a carbon-nitrogen bond to close the heterocyclic ring. Catalysts play a pivotal role in facilitating these bond-forming events, influencing reaction rates, yields, and, most critically, stereoselectivity. The choice of catalyst dictates the reaction conditions, substrate scope, and functional group tolerance, making a comparative understanding of different catalytic systems essential for designing efficient and effective synthetic routes.
I. Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation of prochiral dihydroisoquinolines (DHIQs) or enamines represent some of the most powerful and versatile methods for accessing enantioenriched THIQs. These reactions are typically catalyzed by chiral transition-metal complexes, with ruthenium, rhodium, and iridium being the most prominent metals.
A. Ruthenium Catalysts
Ruthenium complexes, particularly those featuring chiral diphosphine ligands such as (S,S)-TsDPEN, are highly effective for the asymmetric transfer hydrogenation of DHIQs. These reactions often utilize formic acid or isopropanol as the hydrogen source.
Key Performance Characteristics:
-
High Enantioselectivity: Ruthenium catalysts can provide THIQs with excellent enantiomeric excess (ee), often exceeding 95%.
-
Broad Substrate Scope: They are effective for a range of 1-substituted DHIQs.
-
Milder Conditions: Transfer hydrogenation avoids the need for high-pressure hydrogen gas.
Mechanistic Rationale: The catalytic cycle is believed to involve the formation of a chiral ruthenium hydride species. The DHIQ substrate coordinates to the metal center, and the hydride is transferred to the C=N bond in a stereocontrolled manner, dictated by the chiral ligand.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline using a Ru-TsDPEN Catalyst
-
Catalyst Preparation: In a glovebox, a solution of [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous isopropanol (1 mL) is stirred at 80°C for 1 hour to form the active catalyst.
-
Reaction Setup: To a solution of 1-phenyl-3,4-dihydroisoquinoline (1 mmol) in a mixture of formic acid and triethylamine (5:2 molar ratio, 2 mL), the pre-activated catalyst solution is added.
-
Reaction Execution: The reaction mixture is stirred at 40°C for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (10 mL) and washed with saturated sodium bicarbonate solution (2 x 5 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Analysis: The yield is determined gravimetrically. The enantiomeric excess is determined by chiral HPLC analysis.
B. Rhodium Catalysts
Chiral rhodium complexes have also been successfully employed in the asymmetric hydrogenation of DHIQs. These systems typically require a hydrogen atmosphere.
Key Performance Characteristics:
-
High Activity and Selectivity: Rhodium catalysts can achieve high turnovers and excellent enantioselectivities.
-
Ligand Diversity: A wide variety of chiral phosphine ligands can be used to tune the catalyst's performance.
C. Iridium Catalysts
Iridium catalysts, often in combination with chiral phosphine-oxazoline or phosphoramidite ligands, have emerged as powerful tools for the asymmetric hydrogenation of a broad range of substituted DHIQs, including sterically hindered substrates.[1][2]
Key Performance Characteristics:
-
Exceptional Enantioselectivity: Iridium catalysts frequently provide THIQs with enantiomeric excesses greater than 99%.[3]
-
High Turnover Numbers: They can be highly active, allowing for low catalyst loadings.
-
Broad Substrate Scope: Effective for a wide variety of 1-alkyl and 1-aryl substituted DHIQs.[3]
Mechanistic Rationale: The iridium-catalyzed hydrogenation is believed to proceed through an outer-sphere mechanism. The chiral iridium complex activates hydrogen, which is then delivered to the substrate without direct coordination of the imine to the metal center.
Table 1: Comparison of Metal Catalysts for Asymmetric Hydrogenation of 1-Methyl-3,4-dihydroisoquinoline
| Catalyst System | Ligand | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | i-PrOH/HCOOH-NEt₃ | N/A (Transfer) | 40 | 95 | 98 | [4] |
| [Rh(COD)Cl]₂ | (R,R)-TsDPEN | Toluene | 50 | 25 | 92 | 96 | [4] |
| [Ir(COD)Cl]₂ | (Ra,S,S)-Spiro-Phosphoramidite | Toluene | 50 | 25 | 96 | 99 | [3] |
II. Organocatalysis in THIQ Synthesis
Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative. In the context of THIQ synthesis, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be exceptionally effective catalysts for the Pictet-Spengler reaction.
Chiral Phosphoric Acid (CPA) Catalysts
CPAs act as bifunctional catalysts, activating the electrophile (an aldehyde or ketone) through hydrogen bonding to the phosphoryl oxygen and the nucleophile (a β-arylethylamine) through the acidic proton. This dual activation in a chiral environment enables high levels of stereocontrol.
Key Performance Characteristics:
-
High Enantioselectivity: CPAs can catalyze the Pictet-Spengler reaction with excellent enantioselectivity, often exceeding 90% ee.[5][6]
-
Mild Reaction Conditions: These reactions are typically run at or below room temperature.
-
Operational Simplicity: The catalysts are often commercially available or readily synthesized, and the reactions are easy to set up.
Mechanistic Rationale: The CPA forms a hydrogen-bonded complex with the aldehyde and the β-arylethylamine, facilitating the formation of an iminium ion. The chiral pocket of the catalyst then directs the intramolecular cyclization of the aromatic ring onto the iminium ion in a highly stereoselective manner.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction
-
Reaction Setup: To a solution of N-methyltryptamine (0.5 mmol) and 4-nitrobenzaldehyde (0.6 mmol) in toluene (2 mL) at room temperature is added the chiral phosphoric acid catalyst (R)-TRIP (0.025 mmol, 5 mol%).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 48 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the desired tetrahydro-β-carboline.
-
Analysis: The yield is determined gravimetrically. The enantiomeric excess is determined by chiral HPLC analysis.
III. Biocatalysis: The Green Chemistry Approach
Enzymes offer an environmentally friendly and highly selective approach to THIQ synthesis. Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids in plants and has been harnessed for the asymmetric synthesis of THIQs.[7][8]
Norcoclaurine Synthase (NCS)
NCS catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine with high stereoselectivity. Importantly, NCS has been shown to have a broad substrate scope, accepting a variety of aldehydes.[7]
Key Performance Characteristics:
-
Exceptional Stereoselectivity: NCS provides access to the (S)-enantiomer of THIQs with very high enantiomeric excess.
-
Aqueous and Mild Conditions: The reactions are performed in buffer at or near physiological pH and temperature.
-
Substrate Promiscuity: The enzyme can accept a range of aldehyde substrates, enabling the synthesis of diverse THIQ analogues.[7]
Limitations:
-
The amine component is generally limited to dopamine or closely related analogues.
-
The enzyme produces only the (S)-enantiomer.
Experimental Protocol: Biocatalytic Synthesis of a THIQ using Norcoclaurine Synthase [9]
-
Reaction Setup: In a microcentrifuge tube, a solution of dopamine hydrochloride (5 mM) and the desired aldehyde (7.5 mM) is prepared in 50 mM HEPES buffer (pH 7.5) containing 5 mM sodium ascorbate.
-
Enzyme Addition: Purified Thalictrum flavum norcoclaurine synthase (TfNCS) is added to a final concentration of 0.56 mg/mL.
-
Reaction Execution: The reaction mixture is incubated at 37°C with shaking (800 rpm) for 24 hours.
-
Work-up and Analysis: The reaction is quenched by the addition of methanol. The product formation and enantiomeric excess are determined by HPLC analysis against a racemic standard.
IV. Catalysis in the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classical method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to THIQs.[1][3][6] The reaction is typically promoted by strong dehydrating agents and Lewis acids.
Traditional Lewis Acid Promoters
Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[1][3][6] These reagents activate the amide carbonyl for intramolecular electrophilic aromatic substitution.
Key Performance Characteristics:
-
Robust and Widely Applicable: This method is effective for a broad range of substrates, particularly those with electron-rich aromatic rings.
-
Harsh Conditions: The reaction often requires high temperatures and strong acids, which can limit its functional group tolerance.
Mechanistic Rationale: The Lewis acid activates the amide carbonyl, facilitating the formation of a nitrilium ion intermediate. This highly electrophilic species then undergoes intramolecular cyclization onto the aromatic ring to form the dihydroisoquinoline.
Modern Catalytic Approaches
While the classical Bischler-Napieralski reaction is not inherently asymmetric, modern strategies often couple it with a subsequent asymmetric reduction of the resulting dihydroisoquinoline using the metal catalysts discussed previously.[4] The development of a truly catalytic and enantioselective Bischler-Napieralski reaction remains a significant challenge in the field.
Comparative Summary and Outlook
The choice of catalyst for THIQ synthesis depends on a multitude of factors, including the desired stereochemistry, the nature of the substrate, and the required reaction scale.
Table 2: Qualitative Comparison of Catalytic Systems for THIQ Synthesis
| Catalyst Type | Key Advantages | Key Limitations | Typical Reaction |
| Metal Catalysts (Ru, Rh, Ir) | High enantioselectivity, broad substrate scope, high turnover numbers.[2][3][4] | Often require inert atmosphere, use of precious metals. | Asymmetric Hydrogenation/Transfer Hydrogenation |
| Organocatalysts (CPAs) | Metal-free, mild conditions, operational simplicity.[5][6] | Can require higher catalyst loadings, substrate scope may be more limited. | Asymmetric Pictet-Spengler |
| Biocatalysts (NCS) | Exceptional stereoselectivity, green and sustainable, aqueous conditions.[7][8] | Limited to one enantiomer, substrate scope for the amine component is narrow. | Asymmetric Pictet-Spengler |
| Lewis Acids (B-N Reaction) | Robust and versatile for dihydroisoquinoline synthesis.[1][3][6] | Harsh conditions, not inherently asymmetric. | Bischler-Napieralski |
The field of THIQ synthesis continues to evolve, with ongoing research focused on the development of more active, selective, and sustainable catalytic systems. The integration of different catalytic strategies, such as chemoenzymatic cascades, holds great promise for the future of efficient and enantioselective THIQ synthesis.
Visualizing the Catalytic Pathways
To further elucidate the mechanisms discussed, the following diagrams illustrate the key catalytic cycles.
Caption: Generalized catalytic cycle for metal-catalyzed asymmetric hydrogenation.
Caption: Simplified catalytic cycle for the CPA-catalyzed Pictet-Spengler reaction.
Caption: Schematic of the biocatalytic Pictet-Spengler reaction catalyzed by NCS.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler napieralski reaction | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Methyl vs. Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Introduction: The Significance of the Ester Moiety in Drug Design
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antifungal, and neuroprotective effects.[1][2] The substituent at the 1-position of the THIQ ring is a critical determinant of these activities. When this substituent is a carboxylic acid, esterification to its corresponding methyl or ethyl ester is a common strategy in drug development to enhance physicochemical properties and modulate biological activity.
Structure-Activity Relationship: The Influence of the Alkyl Ester Group
The primary structural difference between the two subject compounds is the nature of the alkyl group of the ester moiety: a methyl group versus an ethyl group. This seemingly minor variation can have a significant impact on the molecule's interaction with biological targets and its metabolic fate.
Anticipated Impact on Biological Activity
Based on analogous compounds, we can hypothesize the following differences in biological activity:
-
Anti-Inflammatory Activity: There is evidence to suggest that ethyl esters of some phenolic compounds possess more potent anti-inflammatory properties than their methyl counterparts. For instance, a study on caffeate esters, which share a similar phenolic substructure, found that ethyl caffeate was a more potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages than methyl caffeate. This suggests that the ethyl group may confer a higher degree of anti-inflammatory activity.
-
Cytotoxic Activity: Conversely, the same study on caffeate esters indicated that the methyl ester might have a more pronounced cytotoxic profile, particularly against cancerous cell lines. This could be attributed to differences in cellular uptake, metabolic activation, or interaction with intracellular targets.
The following diagram illustrates the potential divergence in the biological pathways influenced by the methyl and ethyl esters based on these inferences.
Caption: Hypothesized differential activities of the methyl and ethyl esters.
Comparative Experimental Data (Hypothetical)
While direct experimental data is not available, the following table presents a hypothetical comparison based on the trends observed in structurally similar molecules. This table is intended to guide researchers in designing their own comparative studies.
| Parameter | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Rationale for Anticipated Difference |
| Cytotoxicity (IC50 in cancer cell line) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | Inferences from caffeate ester studies suggest methyl esters may exhibit greater cytotoxicity. |
| Anti-inflammatory Activity (IC50 for NO inhibition) | Higher IC50 (Lower Potency) | Lower IC50 (Higher Potency) | Inferences from caffeate ester studies suggest ethyl esters may have more potent anti-inflammatory effects. |
| Plasma Stability (Half-life) | Longer | Shorter | Studies on other ester prodrugs indicate that methyl esters can be more resistant to hydrolysis by plasma esterases. |
| Cellular Permeability | Potentially Higher | Potentially Lower | The smaller size of the methyl group may facilitate more efficient passive diffusion across cell membranes. |
Pharmacokinetic Considerations: Absorption, Distribution, Metabolism, and Excretion (ADME)
The ester group plays a crucial role in the ADME profile of a drug candidate. The choice between a methyl and an ethyl ester can significantly influence bioavailability and duration of action.
Ester prodrugs are often employed to enhance the lipophilicity of a parent carboxylic acid, thereby improving its absorption across biological membranes.[3] However, the rate of hydrolysis of the ester back to the active carboxylic acid is a critical factor.
Studies comparing the pharmacokinetics of omega-3 fatty acid ethyl esters and other ester forms have shown that ethyl esters can be less readily absorbed.[4][5] Furthermore, research on the enzymatic hydrolysis of homologous esters suggests that methyl esters can be more stable in plasma than their ethyl counterparts.[6] This suggests that this compound might have a longer half-life in circulation, potentially leading to more sustained exposure.
The following workflow outlines a typical experimental approach to compare the in vivo pharmacokinetic profiles of the two esters.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
Experimental Protocols
To facilitate direct comparison by researchers, we provide detailed, step-by-step methodologies for key in vitro assays.
Synthesis of Methyl and Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
These esters can be synthesized from the parent 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Fischer esterification.
Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1 equivalent) in either methanol (for the methyl ester) or ethanol (for the ethyl ester), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Protocol:
-
Seed cancer cells (e.g., a human colorectal cancer cell line) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of methyl or ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group and determine the IC50 value for each compound.
In Vitro Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[9][10]
Protocol:
-
Seed RAW 264.7 macrophage cells (5 x 10⁴ cells/well) in a 96-well plate.[9]
-
Pre-treat the cells with various concentrations of the methyl or ethyl ester for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[9]
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm.[9]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Conclusion and Future Directions
While direct comparative data for methyl and ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is currently lacking, a review of analogous compounds and fundamental pharmacological principles allows for the formulation of a strong working hypothesis. The ethyl ester is predicted to exhibit more potent anti-inflammatory activity, while the methyl ester may demonstrate greater cytotoxicity. Furthermore, the methyl ester is anticipated to have greater stability in plasma, potentially leading to a more favorable pharmacokinetic profile.
The experimental protocols provided in this guide offer a clear path for researchers to directly test these hypotheses. Such studies are crucial for elucidating the subtle yet significant impact of the ester moiety on the biological activity of the 1,2,3,4-tetrahydroisoquinoline scaffold and for guiding the rational design of future drug candidates.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
A Senior Application Scientist's Comparative Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and Its Analogs for Drug Discovery Professionals
For researchers and scientists navigating the intricate pathways of drug development, the selection of foundational scaffolds is a critical decision that profoundly influences the trajectory of a research program. The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its rigid structure, imbued with a chiral center at the C1 position, offers a versatile platform for the design of novel therapeutic agents targeting a wide array of biological targets, from central nervous system disorders to oncology.[2]
This in-depth technical guide provides a comprehensive characterization and comparative analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and two of its closely related and commercially available analogs: the ethyl and tert-butyl esters. By presenting key experimental data and practical insights, this guide aims to empower researchers to make informed decisions in the selection of the most appropriate building block for their specific synthetic and medicinal chemistry needs.
The Significance of the 1-Carboxy-Tetrahydroisoquinoline Scaffold
The introduction of a carboxylate group at the C1 position of the THIQ skeleton provides a crucial handle for synthetic elaboration. This functional group can be readily transformed into a variety of other functionalities, such as amides, alcohols, and larger carbon skeletons, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties. The choice of the ester protecting group—methyl, ethyl, or tert-butyl—can significantly impact the molecule's reactivity, stability, and ease of handling during multi-step synthetic sequences.
Characterization Data: A Head-to-Head Comparison
A thorough understanding of the physicochemical and spectroscopic properties of these building blocks is paramount for their effective utilization in the laboratory. The following sections provide a detailed comparison of the available characterization data for the methyl, ethyl, and tert-butyl esters of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Chemical Structures
Caption: Chemical structures of the compared esters.
Physical Properties
The physical state and solubility of a starting material are fundamental considerations for reaction setup and purification.
| Property | This compound | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | tert-Butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
| Molecular Formula | C11H13NO2 | C12H15NO2 | C14H19NO2[3] |
| Molecular Weight | 191.23 g/mol | 205.25 g/mol | 233.31 g/mol [3] |
| Appearance | Data not available | Solid | Data not available |
| Melting Point | Data not available | 204 °C | Data not available |
| Boiling Point | Data not available | 313.2 °C at 760 mmHg | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of a molecule. Below is a summary of the expected and reported spectroscopic features for each compound.
Infrared (IR) Spectroscopy
The IR spectrum of these compounds will be dominated by several key absorptions:
-
N-H Stretch: A medium intensity peak around 3300-3400 cm⁻¹ for the secondary amine.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds and potentially weaker peaks just above 3000 cm⁻¹ for aromatic C-H bonds.
-
C=O Stretch: A strong absorption between 1720-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretch: A strong peak in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for structural elucidation. The chemical shifts will vary slightly between the esters, primarily for the ester alkyl group protons and carbons.
¹H NMR Spectral Data (Expected Ranges in CDCl₃)
| Proton | Methyl Ester (δ, ppm) | Ethyl Ester (δ, ppm) | tert-Butyl Ester (δ, ppm) | Multiplicity | Integration |
| Aromatic | 7.0 - 7.3 | 7.0 - 7.3 | 7.0 - 7.3 | m | 4H |
| C1-H | ~4.2 | ~4.2 | ~4.1 | s or t | 1H |
| N-H | Variable (broad) | Variable (broad) | Variable (broad) | br s | 1H |
| O-CHₓ | ~3.7 | ~4.2 (q) | - | s | 3H |
| - | - | ~1.2 (t) | - | - | 3H |
| - | - | - | ~1.5 | s | 9H |
| C3-H₂ | 2.9 - 3.2 | 2.9 - 3.2 | 2.9 - 3.2 | m | 2H |
| C4-H₂ | 2.7 - 3.0 | 2.7 - 3.0 | 2.7 - 3.0 | m | 2H |
¹³C NMR Spectral Data (Expected Ranges in CDCl₃)
| Carbon | Methyl Ester (δ, ppm) | Ethyl Ester (δ, ppm) | tert-Butyl Ester (δ, ppm) |
| C=O | ~173 | ~172 | ~171 |
| Aromatic | 125 - 135 | 125 - 135 | 125 - 135 |
| C1 | ~58 | ~58 | ~59 |
| O-CHₓ | ~52 | ~61 | ~81 |
| - | - | ~14 | ~28 |
| C3 | ~42 | ~42 | ~42 |
| C4 | ~29 | ~29 | ~29 |
Comparative Analysis and Practical Considerations
The choice between the methyl, ethyl, and tert-butyl ester is often dictated by the planned synthetic route.
-
Methyl and Ethyl Esters: These are classic protecting groups that are relatively stable to a wide range of reaction conditions. They are typically cleaved under basic (saponification) or acidic hydrolysis conditions. Their similar reactivity profiles make them largely interchangeable in many synthetic schemes, with the choice often coming down to commercial availability or personal preference.
-
tert-Butyl Ester: The tert-butyl ester offers a significant advantage in terms of its orthogonal deprotection strategy. It is stable to basic conditions that would cleave methyl or ethyl esters but can be selectively removed under milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting other acid-labile groups. This orthogonality is highly valuable in complex, multi-step syntheses where selective deprotection is required. However, the steric bulk of the tert-butyl group may sometimes hinder reactions at adjacent positions.
Experimental Protocol: N-Alkylation of a 1,2,3,4-Tetrahydroisoquinoline-1-carboxylate
The following protocol provides a general procedure for the N-alkylation of the tetrahydroisoquinoline nitrogen, a common transformation in the synthesis of biologically active molecules. This protocol is adaptable for all three esters.
References
- 1. Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | C11H14ClNO3 | CID 2759853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Assignment of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
In the landscape of contemporary drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] The tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in a multitude of natural products and synthetic pharmaceuticals, with many exhibiting significant biological activity.[2][3][4][5][6] Consequently, the unambiguous determination of the absolute configuration of chiral THIQ derivatives, such as Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, is a critical step in advancing these compounds from laboratory curiosities to potential therapeutic agents.
This guide provides a comprehensive comparison of the primary analytical techniques for confirming the absolute configuration of this compound. We will delve into the operational principles, experimental workflows, and comparative performance of Vibrational Circular Dichroism (VCD), NMR-based methods (specifically Mosher's amide analysis), and the definitive, yet often elusive, single-crystal X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Method
Vibrational Circular Dichroism (VCD) has emerged as a robust alternative to X-ray crystallography for the reliable determination of absolute configurations of chiral molecules directly in solution.[1] This technique measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[7][8] Since enantiomers interact with circularly polarized light in an equal but opposite manner, their VCD spectra are mirror images. The power of VCD lies in its synergy with quantum chemical calculations.
The core principle of VCD-based assignment involves comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum for one of the enantiomers, typically calculated using Density Functional Theory (DFT).[7][9] A strong correlation in the signs and relative intensities of the VCD bands between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[1][9]
Experimental Workflow for VCD Analysis
Caption: Experimental workflow for VCD-based absolute configuration determination.
Detailed Protocol: VCD Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of about 0.1 M.[9] The choice of solvent is critical as it must be transparent in the infrared region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation.
-
Spectral Acquisition:
-
Transfer the solution to an IR cell with BaF₂ or CaF₂ windows and an appropriate path length (e.g., 70-100 µm).[9][10]
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection typically involves accumulating scans over several hours to achieve an adequate signal-to-noise ratio, as VCD signals are inherently weak.[8][10]
-
-
Computational Modeling:
-
Using computational chemistry software (e.g., Gaussian), perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
The output of these calculations will provide the theoretical IR and VCD spectra for the chosen enantiomer.
-
-
Comparison and Assignment:
-
Overlay the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is that of the calculated enantiomer.[1][9] If they are opposite, the sample has the opposite absolute configuration.
-
NMR Spectroscopy: Diastereomeric Derivatization with Mosher's Reagent
For chiral molecules containing hydroxyl or amino groups, derivatization with a chiral agent to form diastereomers that can be distinguished by NMR spectroscopy is a well-established and reliable method for determining absolute configuration.[11] Mosher's method, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is one of the most widely used techniques for this purpose.[12][13]
The secondary amine in the tetrahydroisoquinoline ring of the target molecule can be acylated with both the (R)- and (S)-enantiomers of Mosher's acid chloride to form a pair of diastereomeric amides. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers, leading to different chemical shifts in the ¹H NMR spectrum.[13] A systematic analysis of these chemical shift differences (Δδ = δS - δR) allows for the assignment of the absolute configuration at the C1 position.
Experimental Workflow for Mosher's Amide Analysis
Caption: Experimental workflow for Mosher's amide analysis for absolute configuration.
Detailed Protocol: Mosher's Amide Analysis
-
Derivatization:
-
In two separate vials, dissolve a small amount (e.g., 1-2 mg) of enantiomerically pure this compound in an anhydrous aprotic solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like triethylamine).
-
To one vial, add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
-
To the other vial, add a slight excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
-
Allow the reactions to proceed to completion at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
-
Purification: Upon completion, quench the reactions and purify the resulting diastereomeric amides, for instance, by flash column chromatography, to remove any excess reagent and byproducts.
-
NMR Spectroscopy:
-
Dissolve each purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides. It may also be beneficial to acquire 2D NMR spectra (e.g., COSY) to aid in the unambiguous assignment of all relevant proton signals.[12]
-
-
Data Analysis and Assignment:
-
Carefully assign the chemical shifts of the protons on either side of the C1 stereocenter.
-
Calculate the difference in chemical shifts for each assigned proton: Δδ = δ(S-amide) - δ(R-amide).
-
Apply the established Mosher's model for amides.[14] For a given configuration at C1, protons that lie on one side of the MTPA plane in the preferred conformation will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the deduction of the absolute configuration.
-
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule.[15] It provides an unambiguous, three-dimensional map of the electron density within a single crystal, revealing the precise spatial arrangement of every atom.[5][16] The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of an atom heavier than oxygen in the structure or the use of specific X-ray wavelengths.
The primary and often most significant challenge of this technique is the need to grow a single, high-quality crystal of the compound suitable for diffraction.[15] This can be a time-consuming and sometimes unsuccessful process.
Experimental Workflow for X-ray Crystallography
Caption: General workflow for single-crystal X-ray crystallography.
Detailed Protocol: X-ray Crystallography
-
Crystallization:
-
Attempt to grow single crystals of this compound. This involves exploring various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). This step is highly empirical.
-
-
Data Collection:
-
Select a suitable crystal and mount it on a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to yield a set of structure factors.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined using least-squares methods to achieve the best possible fit with the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a common metric used for this purpose; a value close to zero for a given configuration confirms its correctness.
-
Comparative Analysis
| Feature | Vibrational Circular Dichroism (VCD) | NMR (Mosher's Method) | X-ray Crystallography |
| Principle | Differential absorption of circularly polarized IR light, compared with DFT calculations.[7][8] | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals.[13] | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement.[15][16] |
| Sample State | Solution | Solution | Solid (single crystal) |
| Sample Req. | 5-10 mg, enantiomerically pure | 1-2 mg per diastereomer, enantiomerically pure | Single, high-quality crystal (~0.1-0.5 mm) |
| Destructive? | No | No (sample is derivatized but can be recovered) | No |
| Key Advantage | No crystallization needed; provides solution-state conformation.[1][9] | Widely accessible via standard NMR spectrometers; reliable for specific functional groups.[11] | Unambiguous and definitive "gold standard" determination of absolute configuration.[15] |
| Key Limitation | Requires access to a VCD spectrometer and computational resources; can be time-consuming.[10] | Requires chemical derivatization; potential for ambiguity if the conformational model is not clear.[14] | The absolute requirement for a high-quality single crystal, which can be difficult or impossible to obtain.[15] |
| Time to Result | 1-3 days (including computation) | 1-2 days (including synthesis and purification) | Highly variable (days to months, depending on crystallization) |
Conclusion
The choice of method for confirming the absolute configuration of this compound depends on the available resources, the nature of the sample, and the stage of the research.
-
X-ray crystallography remains the ultimate arbiter of stereochemistry, providing irrefutable proof when a suitable crystal is available. It should be pursued whenever possible, especially for regulatory submissions.
-
Vibrational Circular Dichroism offers a powerful and increasingly accessible alternative that circumvents the need for crystallization. Its ability to probe the solution-state structure makes it particularly valuable for correlating structure with biological activity in physiological media.
-
Mosher's method provides a robust and cost-effective solution when access to specialized instrumentation like a VCD spectrometer or diffractometer is limited. Its reliance on standard NMR spectroscopy makes it a practical choice for many synthetic chemistry labs.
For a comprehensive and self-validating approach, employing at least two of these orthogonal techniques is highly recommended to ensure the unequivocal assignment of the absolute configuration of this important class of chiral molecules.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. jascoinc.com [jascoinc.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (−)‐isoanabasine | Semantic Scholar [semanticscholar.org]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, safety-first protocol for the disposal of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and its related derivatives. As compounds within the tetrahydroisoquinoline class are integral to pharmaceutical research, understanding the causality behind proper handling and disposal is paramount to ensuring laboratory safety and regulatory compliance. This document moves beyond a simple checklist to offer a self-validating system for waste management, grounded in established safety standards.
Hazard Assessment and Risk Mitigation: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary precautions and engineering controls. While a specific Safety Data Sheet (SDS) for the exact title compound is not universally available, data from closely related tetrahydroisoquinoline derivatives provide a reliable basis for hazard assessment.
Anticipated Toxicological Profile
Based on analogs like 1-methyl-1,2,3,4-tetrahydroisoquinoline and various carboxylate hydrochloride salts, this compound class should be handled as hazardous.[1][2] Key health hazards include:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
Some related compounds are also noted as combustible liquids and may carry long-term health risks, reinforcing the need for cautious handling.[3] Therefore, all waste generated from its use must be treated as hazardous.
The Regulatory Imperative: OSHA and EPA Compliance
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[4][5] This plan must include procedures for safe handling and disposal of hazardous chemicals.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA authority to control hazardous waste from its creation to its ultimate disposal, a concept known as "cradle-to-grave" management.[6][7] Laboratories generating chemical waste are considered "satellite accumulation" points and must adhere to strict RCRA regulations regarding container management, labeling, and disposal timelines.[8][9]
Your institution's Environmental Health & Safety (EHS) office is the primary resource for ensuring your laboratory's procedures align with these federal and any additional state or local regulations.
Essential Personal Protective Equipment (PPE)
The selection of PPE is a critical control measure. The appropriate level of protection is dictated by the specific task being performed.
| Task Scenario | Minimum Required PPE | Rationale |
| Routine Handling & Disposal | Nitrile gloves (minimum 5-mil), safety glasses with side shields, lab coat. | Standard protection against incidental splashes and contact. Nitrile offers good general protection but should be changed immediately upon contamination, as its resistance to aromatic amines can be limited over time.[10][11] |
| Bulk Transfers & Spill Cleanup | Thicker chemical-resistant gloves (e.g., Neoprene or Butyl), chemical safety goggles, face shield (if splash risk is high), chemically resistant apron or coveralls. | Provides enhanced protection for tasks with a higher risk of significant exposure. Butyl and Neoprene gloves offer superior resistance to a broader range of chemicals, including many solvents and amines.[12][13][14] |
All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to mitigate inhalation risks.[4][5]
Waste Segregation and Container Management Protocol
Proper segregation and containment are the most critical logistical steps in preventing dangerous chemical reactions and ensuring compliant disposal.
The Principle of Incompatibility
Tetrahydroisoquinoline derivatives may be incompatible with strong oxidizing agents and strong acids.[15] Co-mingling these wastes can lead to exothermic reactions, gas evolution, or container pressurization.
Actionable Directive: A dedicated hazardous waste container must be established for this compound and its immediate experimental derivatives. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department.[16]
Waste Container Selection and Handling
The integrity of your waste containment system is non-negotiable.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste. If the waste is dissolved in a solvent, ensure compatibility with that solvent. For instance, do not store acidic solutions in metal containers.[17]
-
Container Condition: The container must be in good condition, free of leaks, and have a securely fitting screw-top cap.[8]
-
Handling: Keep the container closed at all times except when adding waste.[8] This is an explicit RCRA requirement to prevent the release of vapors. Store the container in a designated satellite accumulation area, which should be near the point of generation and under the control of laboratory personnel.[17]
RCRA-Compliant Labeling
Improperly labeled waste is a serious compliance violation. The waste container must be labeled at the moment the first drop of waste is added.
Mandatory Label Information:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound" and any other chemical constituents.
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
Step-by-Step Disposal Procedures
Protocol for Unused Compound and Concentrated Solutions
-
Preparation: Don the appropriate PPE for routine handling and perform the transfer within a chemical fume hood.
-
Transfer: Carefully transfer the chemical from its original container into the designated hazardous waste container using a funnel.
-
Rinsate Collection: If rinsing the original container, the solvent used for rinsing (rinsate) must also be collected into the hazardous waste container.
-
Secure and Store: Securely cap the waste container and ensure it is properly labeled and stored in the satellite accumulation area.
Protocol for Contaminated Solid Waste
This category includes items like gloves, weigh boats, absorbent paper, and contaminated silica gel.
-
Segregation: Collect contaminated solid waste in a separate, clearly labeled container from the liquid waste stream. A heavy-duty plastic bag within a rigid, sealable container is a common and effective method.
-
Labeling: The container must be labeled as "Hazardous Waste" with the name of the contaminating chemical.
-
Disposal: Do not dispose of this waste in the regular trash. It must be collected by your institution's hazardous waste management team.
Emergency Protocol for Spills
-
Alert and Isolate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab. Restrict access to the spill area.
-
Don Enhanced PPE: Before attempting cleanup, don the appropriate PPE for spill response, including chemical splash goggles and heavy-duty gloves.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated container. Label it as "Hazardous Waste" containing the spilled chemical.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as hazardous solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of this compound.
Caption: Decision workflow for safe handling and disposal of chemical waste.
Final Disposal and Record Keeping
The ultimate disposal of the accumulated hazardous waste must be handled by professionals.
-
EHS Coordination: Your laboratory is responsible for managing the waste in the satellite accumulation area. When the container is nearing full or has been accumulating for the maximum time allowed by your institution (often 90 days), you must contact your EHS office.[17]
-
Professional Disposal: EHS will arrange for a licensed hazardous waste contractor to collect, transport, and dispose of the waste in a compliant manner, which may involve methods like incineration or chemical stabilization.[16]
-
Documentation: Maintain accurate records of the waste generated as required by your institution. This often includes the chemical name, quantity, and date of accumulation.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride | C11H14ClNO2 | CID 42614607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. osha.gov [osha.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. epa.gov [epa.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. gloves.com [gloves.com]
- 12. uline.ca [uline.ca]
- 13. fishersci.at [fishersci.at]
- 14. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. fishersci.com [fishersci.com]
- 16. usbioclean.com [usbioclean.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, a heterocyclic compound of interest, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal protocols. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Understanding the Hazard Profile
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Splashes or contact with airborne particles can cause significant eye damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering protection from splashes, and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][3] |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. For prolonged operations or when handling larger quantities, consider double-gloving. Change gloves immediately if contaminated and every 30 minutes during continuous use.[3][4] |
| Body Protection | A long-sleeved laboratory coat that opens in the back. | A lab coat made of a suitable chemical-resistant material protects the skin and personal clothing from contamination. Ensure the coat is fully buttoned. In cases of significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[3][4] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved N95 respirator if generating dust or aerosols. | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating airborne particles, an N95 respirator is necessary to protect against inhalation of the compound.[3][4] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. Shoes should fully cover the feet; sandals and perforated shoes are not permitted in the laboratory.[5][6] |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for laboratory operations.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Hazard Assessment: Before beginning any work, review the safety data sheets of analogous compounds to be fully aware of the potential hazards.[7]
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated work area.[3]
-
Engineering Controls: All manipulations of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use a spatula for transfers. When dissolving, add the solvent to the solid slowly to prevent splashing.[3]
-
Decontamination: After handling, thoroughly clean all work surfaces and equipment with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and excess compound, in a clearly labeled, sealed waste container.[1] Follow all institutional and local regulations for chemical waste disposal.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][8]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
References
- 1. fishersci.com [fishersci.com]
- 2. Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride | C11H14ClNO2 | CID 42614607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. cdc.gov [cdc.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
